molecular formula C5H11NO2S B1297399 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide CAS No. 210240-20-3

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1297399
CAS No.: 210240-20-3
M. Wt: 149.21 g/mol
InChI Key: KZKYCKOUODFYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dioxothian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKYCKOUODFYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329247
Record name 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210240-20-3
Record name 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a versatile building block in medicinal chemistry. This document outlines its known characteristics, supported by available data, and offers insights into its synthesis and potential applications.

Core Physical and Chemical Properties

This compound is most commonly available and studied as its hydrochloride salt (CAS Number: 116529-31-8). This form exhibits good stability and solubility in aqueous media, making it convenient for various synthetic applications. The free amine form has the CAS Number 210240-20-3.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both the hydrochloride salt and the free amine form of this compound.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂S·HCl[1][2]
Molecular Weight 185.67 g/mol [1][2]
Appearance White to almost white crystalline powder[3][4]
Melting Point 289 °C[3][4]
Boiling Point 339.7 °C at 760 mmHg[2]
Flash Point 159.3 °C[2]
Solubility Soluble in water[3][4]
Purity ≥ 98% (by titration)[3]

Table 2: Physical and Chemical Properties of this compound (Free Amine)

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
CAS Number 210240-20-3
Predicted XlogP -0.8
Predicted pKa Not available

Synthesis and Reactivity

A potential synthetic pathway can be inferred from related syntheses of thiopyran derivatives. The synthesis often starts with the construction of the thiopyran ring, followed by functional group interconversions.

Synthesis_Workflow A Starting Materials (e.g., Dieckmann condensation precursors) B Cyclization A->B C Tetrahydrothiopyran D Oxidation (e.g., with H₂O₂ or m-CPBA) C->D Oxidizing Agent E Ketone Precursor (Tetrahydrothiopyran-4-one 1,1-dioxide) F Reductive Amination (e.g., with NH₃/H₂, NaBH₃CN) E->F Amine Source & Reducing Agent G Final Product (this compound) F->G

A plausible synthetic workflow for this compound.

The reactivity of the amino group allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules. For instance, it can undergo N-acylation and reductive amination reactions to introduce diverse substituents, a key feature in the construction of combinatorial libraries for drug discovery.[5]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the thiopyran ring. The protons adjacent to the sulfone group and the amino group would exhibit characteristic chemical shifts.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the four unique carbon atoms in the ring. The carbons bonded to the sulfone and amino groups would be the most deshielded.

  • IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the primary amine would also be present (around 3400-3250 cm⁻¹).

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] Its rigid, non-planar structure can be advantageous in designing molecules with specific three-dimensional conformations required for biological activity.

The sulfone group is a key pharmacophore in many bioactive molecules, often acting as a hydrogen bond acceptor and influencing the compound's solubility and metabolic stability. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

This compound and its derivatives have been utilized in the development of novel antibacterial agents.[5] Specifically, they have been incorporated into the structure of oxazolidinone antibacterials, a class of drugs effective against a range of pathogenic bacteria.

Applications cluster_derivatization Chemical Modification cluster_synthesis Synthesis of Bioactive Molecules A 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide B N-Acylation A->B Reacts via Amino Group C Reductive Amination A->C Reacts via Amino Group D Oxazolidinone Antibacterials B->D Incorporation into Scaffold E Other Therapeutic Agents B->E C->D Incorporation into Scaffold C->E

Applications in the synthesis of bioactive compounds.

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its amino and sulfone functional groups provide a solid foundation for the synthesis of novel therapeutic agents. While detailed experimental protocols and spectral data are not extensively documented in publicly available literature, the information presented in this guide offers a comprehensive overview of its known properties and potential applications. Further research into its synthesis and characterization would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Due to its structural motifs, this compound and its derivatives are explored for various therapeutic applications, including in agents targeting neurological disorders.[1] This document outlines a probable synthetic route, details expected characterization data, and discusses its potential applications.

Introduction

This compound is a saturated heterocyclic compound containing a sulfone group and a primary amine. The sulfone group imparts polarity and hydrogen bond accepting capabilities, while the amino group provides a site for further functionalization, making it an attractive scaffold for library synthesis in drug discovery programs. The hydrochloride salt of this compound is noted for its water solubility, which is a desirable property for pharmaceutical formulations.[1] Its applications extend to agrochemical research, where it serves as a precursor for plant growth regulators.[1]

Synthesis

A common and effective method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the desired amine.

Proposed Synthetic Workflow

Synthetic Workflow for this compound Tetrahydro-4H-thiopyran-4-one_1_1-dioxide Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Imine_Intermediate Imine Intermediate Tetrahydro-4H-thiopyran-4-one_1_1-dioxide->Imine_Intermediate Reaction Ammonia_or_Ammonium_Salt Ammonia or Ammonium Salt Ammonia_or_Ammonium_Salt->Imine_Intermediate Reaction Target_Molecule 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Imine_Intermediate->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Target_Molecule Provides Hydride

Caption: Reductive amination of the ketone precursor.

Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for reductive amination and may require optimization for this specific substrate.

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) and a suitable source of ammonia, such as ammonium acetate (3-5 eq), in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane to the residue and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Characterization Data

Physical and Chemical Properties
PropertyValue (Hydrochloride Salt)Reference
CAS Number 116529-31-8[2]
Molecular Formula C₅H₁₁NO₂S·HCl[2]
Molecular Weight 185.67 g/mol [2]
Boiling Point 339.7 °C at 760 mmHg[2]
Melting Point >300 °C
PropertyPredicted Value (Free Base)
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
Predicted Spectroscopic Data (Free Base)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.2 - 3.0m4HH-2, H-6 (axial & equatorial)
~ 2.4 - 2.2m2HH-3, H-5 (equatorial)
~ 2.0 - 1.8m2HH-3, H-5 (axial)
~ 3.0 - 2.8m1HH-4
~ 1.6br s2H-NH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~ 55 - 50C-2, C-6
~ 48 - 45C-4
~ 35 - 30C-3, C-5

IR Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~ 3400 - 3200N-H stretch (primary amine)
~ 2950 - 2850C-H stretch (aliphatic)
~ 1650 - 1550N-H bend (scissoring)
~ 1320 - 1280S=O stretch (asymmetric)
~ 1140 - 1110S=O stretch (symmetric)

Mass Spectrometry (EI):

m/zInterpretation
149[M]⁺ (Molecular Ion)
132[M - NH₃]⁺
85[M - SO₂]⁺
67[C₅H₇]⁺

Biological Context and Applications

While specific signaling pathways involving this compound are not detailed in the current literature, its utility as a building block in drug discovery suggests its incorporation into molecules that target a variety of biological systems. The sulfone moiety is a common feature in many bioactive compounds, often acting as a bioisostere for other functional groups and contributing to improved metabolic stability and pharmacokinetic properties.

The primary amino group serves as a key handle for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). Its reported potential in developing therapeutics for neurological disorders suggests that derivatives may interact with central nervous system (CNS) targets.[1]

General Drug Discovery Workflow

Role in Drug Discovery Start 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatization Derivatization via Amine Functionalization Start->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel chemical entities in both pharmaceutical and agrochemical research. While detailed experimental and characterization data remain somewhat elusive in publicly accessible literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues. The synthetic route via reductive amination is a practical approach, and the predicted spectral data offer a reliable reference for researchers working with this compound. Further exploration of the biological activities of its derivatives is warranted to fully realize its potential in various applications.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS No. 116529-31-8) is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical sectors.[1] As a hydrochloride salt, its physicochemical properties, particularly aqueous solubility, are critical for its application in drug formulation and as a precursor in chemical synthesis.[2][3] This guide provides a summary of its known properties and a detailed protocol for the experimental determination of its solubility, addressing the need for precise and reproducible methodologies in research and development.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 116529-31-8[1]
Molecular Formula C₅H₁₂ClNO₂S[5]
Molecular Weight 185.67 g/mol [1]
Appearance White to almost white crystalline powder[2]
Melting Point 289 °C[2][5]
Water Solubility Soluble / Excellent Solubility (Qualitative)[2][4][5]
Storage Conditions Room Temperature, Inert Atmosphere[2][5]

Experimental Protocol: Aqueous Solubility Determination

The following protocol details the equilibrium solubility measurement using the shake-flask method, which is a standard procedure recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[6]

3.1 Objective

To determine the equilibrium solubility of this compound hydrochloride in aqueous media at a controlled temperature (e.g., 37 ± 1 °C).

3.2 Materials and Equipment

  • API: this compound hydrochloride (purity ≥98%)

  • Solvents:

    • Purified, deionized water

    • pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)

    • pH 4.5 buffer (e.g., acetate buffer)

    • pH 6.8 buffer (e.g., simulated intestinal fluid without enzymes)

  • Equipment:

    • Orbital shaker incubator or water bath with agitation capabilities

    • Calibrated pH meter

    • Analytical balance (±0.01 mg)

    • Vials with screw caps (e.g., 15 mL glass vials)

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the API.

    • Volumetric flasks and pipettes

3.3 Procedure

  • Preparation:

    • Set the orbital shaker incubator to the desired temperature (e.g., 37 ± 1 °C).

    • Prepare the required aqueous buffer solutions.

  • Sample Preparation:

    • Add an excess amount of the API to a series of vials. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

    • Accurately add a specific volume of the desired buffer (e.g., 10 mL) to each vial. A minimum of three replicates per pH condition is recommended.[6]

  • Equilibration:

    • Securely cap the vials and place them in the orbital shaker.

    • Agitate the samples at a constant speed (e.g., 100 rpm) to facilitate dissolution.

    • Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary studies by sampling at various time points until the concentration plateaus.[6]

  • Sample Processing:

    • After equilibration, visually inspect the vials to ensure an excess of solid API remains.

    • Allow the vials to stand undisturbed at the experimental temperature to let the solid settle.

    • To separate the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Measure the pH of the remaining saturated solution to confirm the final pH of the medium.

  • Data Calculation:

    • Calculate the solubility of the API in mg/mL or mol/L using the concentration determined by HPLC and the dilution factor.

    • Report the final solubility as the mean ± standard deviation of the replicate measurements for each pH condition.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is a critical aspect of ensuring procedural consistency and accuracy.

Solubility_Workflow cluster_prep 1. Preparation Phase cluster_equilibration 2. Equilibration Phase cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Phase prep_api Weigh Excess API add_buffer Add Buffer to Vials prep_api->add_buffer prep_buffer Prepare Aqueous Buffer prep_buffer->add_buffer agitate Agitate at 37°C (e.g., 24-48h) add_buffer->agitate check_solid Confirm Excess Solid agitate->check_solid centrifuge Centrifuge Samples check_solid->centrifuge filter Filter Supernatant (0.45µm) centrifuge->filter hplc Analyze via HPLC filter->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide. Due to the limited availability of public domain experimental spectra for this specific molecule, the following sections present predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in the field.

Core Spectroscopic Data

The structural formula of this compound is presented below:

The predicted spectroscopic data for this compound are summarized in the following tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.20 - 3.40m2HH-2e, H-6e
~3.05 - 3.18m2HH-2a, H-6a
~2.80 - 2.95m1HH-4
~2.05 - 2.20m2HH-3e, H-5e
~1.80 - 1.95m2HH-3a, H-5a
~1.60 (broad)s2H-NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~52.5C-2, C-6
~48.0C-4
~28.0C-3, C-5
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (amine)
2960 - 2850MediumC-H stretch (aliphatic)
1620 - 1560MediumN-H bend (amine)
1325 - 1290StrongS=O stretch (sulfone, asymmetric)
1140 - 1115StrongS=O stretch (sulfone, symmetric)
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zIon
150.06[M+H]⁺
133.03[M-NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectrometer to the proton frequency.

    • Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • High-performance liquid chromatography (HPLC) system (optional, for sample introduction)

  • Mass spectrometer with an Electrospray Ionization (ESI) source

  • Solvents (e.g., methanol, water, acetonitrile with 0.1% formic acid)

  • Syringe pump (for direct infusion)

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.[3]

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode) and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FTIR-ATR) Sample->IR Place on ATR crystal MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve and infuse Structure_Elucidation Structural Information (Connectivity, Functional Groups, Molecular Weight) NMR->Structure_Elucidation Proton & Carbon Environment IR->Structure_Elucidation Functional Group Identification MS->Structure_Elucidation Molecular Formula & Fragmentation Final_Structure Structure Confirmation Structure_Elucidation->Final_Structure Data Integration & Analysis

Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Stereoselective Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining stereochemically pure 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. This structural motif is of significant interest in medicinal chemistry, and control over its stereochemistry is crucial for developing effective and selective therapeutic agents. This document details potential synthetic pathways, key experimental considerations, and relevant data to aid in the design and execution of stereoselective syntheses.

Introduction

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a prevalent core in numerous biologically active compounds. The introduction of an amino group at the C4 position creates a chiral center, leading to enantiomeric pairs with potentially distinct pharmacological profiles. Consequently, the development of synthetic routes that afford specific stereoisomers of this compound is a critical objective in drug discovery and development. This guide explores the primary methodologies for achieving stereocontrol in the synthesis of these valuable building blocks.

Key Synthetic Strategies

The stereoselective synthesis of this compound derivatives can be approached through two principal strategies:

  • Strategy A: Stereoselective introduction of the amino group onto a pre-existing tetrahydrothiopyran 1,1-dioxide ring. This approach typically starts from the achiral ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

  • Strategy B: Construction of the chiral amino-substituted ring system followed by oxidation of the sulfide. This strategy involves establishing the stereocenter on the tetrahydrothiopyran ring prior to the oxidation of the sulfur atom to the sulfone.

The following sections will delve into the specific methodologies associated with each strategy.

Strategy A: Stereoselective Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The most direct route to chiral this compound involves the stereoselective conversion of the corresponding ketone. Two primary methods are considered: diastereoselective reduction of a chiral imine or oxime derivative, and catalytic asymmetric reductive amination.

Diastereoselective Reduction of Chiral Imines and Oximes

This method involves the condensation of tetrahydro-4H-thiopyran-4-one 1,1-dioxide with a chiral amine or hydroxylamine to form a diastereomeric imine or oxime, which is then reduced. The inherent chirality of the appended group directs the facial selectivity of the reduction, leading to a preponderance of one diastereomer of the product.

Logical Workflow:

G start Tetrahydro-4H-thiopyran-4-one 1,1-dioxide step1 Condensation with chiral amine/hydroxylamine start->step1 step2 Diastereomeric imine/oxime step1->step2 step3 Diastereoselective reduction step2->step3 step4 Separation of diastereomers step3->step4 end Chiral this compound step4->end

Diastereoselective reduction of a chiral derivative.

Experimental Considerations:

  • Choice of Chiral Auxiliary: The selection of the chiral amine or hydroxylamine is critical for achieving high diastereoselectivity. Common examples include (R)- or (S)-alpha-methylbenzylamine.

  • Reducing Agents: A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. The choice of reagent can influence the diastereomeric ratio.

  • Cleavage of the Auxiliary: After reduction, the chiral auxiliary must be cleaved under conditions that do not racemize the newly formed stereocenter.

Data Presentation:

Reaction StepReagents and ConditionsDiastereomeric Ratio (dr)Yield (%)
Imine FormationKetone, chiral amine, acid catalyst, Dean-Stark-Typically high
ReductionImine, NaBH₄, MeOH, 0 °C to rtVaries (e.g., >90:10)70-90
Auxiliary CleavageH₂, Pd/C-Typically high

Note: The data in this table is representative and will vary depending on the specific substrate and conditions used.

Catalytic Asymmetric Reductive Amination

A more atom-economical approach is the direct catalytic asymmetric reductive amination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide with an amine source in the presence of a chiral catalyst and a reducing agent.

Signaling Pathway:

G ketone Ketone imine Iminium Ion Intermediate ketone->imine forms amine Amine amine->imine forms catalyst Chiral Catalyst catalyst->imine activates product Chiral Amine imine->product hydride Hydride Source hydride->imine reduces

Catalytic cycle for asymmetric reductive amination.

Experimental Protocols:

A typical procedure for catalytic asymmetric reductive amination involves the following steps:

  • Catalyst Preparation: The chiral catalyst is often pre-formed by reacting a metal precursor (e.g., an iridium or rhodium complex) with a chiral ligand.

  • Reaction Setup: Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, the amine source (e.g., ammonia or a protected amine), and the chiral catalyst are dissolved in a suitable solvent under an inert atmosphere.

  • Reduction: A reducing agent, such as Hantzsch ester or hydrogen gas, is introduced, and the reaction is stirred at a specific temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Data Presentation:

Catalyst SystemLigandReductantEnantiomeric Excess (ee)Yield (%)
[Ir(cod)Cl]₂Chiral PhosphineH₂>90%75-95
Ru(OAc)₂Chiral DiamineHCOOH/NEt₃85-95%80-98
Chiral Phosphoric Acid-Hantzsch Ester>90%70-90

Strategy B: Ring Synthesis Followed by Oxidation

This strategy focuses on establishing the C4-amino stereocenter on a tetrahydrothiopyran precursor, followed by oxidation of the sulfide to the sulfone. This approach can be advantageous if the stereoselective amination is more efficient on the sulfide or if the starting materials are more readily available.

Stereoselective Synthesis of 4-Aminotetrahydro-2H-thiopyran

Methods to achieve this include those described in Strategy A, but applied to tetrahydro-4H-thiopyran-4-one. Additionally, chiral pool synthesis starting from a chiral precursor can be employed.

Oxidation of the Sulfide

The oxidation of the sulfide to the sulfone is a critical step. It is essential that the oxidation conditions do not affect the stereochemistry at the C4 position. Fortunately, a study on the closely related 1-oxide demonstrates that the oxidation of a protected 4-aminotetrahydro-2H-thiopyran can proceed with high stereoselectivity at the sulfur atom, affording the trans-sulfoxide in high yield. This suggests that the stereocenter at C4 is robust under these oxidation conditions.[1]

Experimental Protocol for Oxidation (adapted from the synthesis of the 1-oxide):

  • Dissolution: The protected 4-aminotetrahydro-2H-thiopyran is dissolved in a suitable solvent mixture, such as acetonitrile and water.

  • Oxidant Addition: An oxidizing agent, such as Oxone® or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C). For the sulfone, an excess of the oxidizing agent will be required.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate), and the product is extracted, dried, and purified by crystallization or chromatography.

Experimental Workflow:

G start Chiral Protected 4-Aminotetrahydro-2H-thiopyran step1 Oxidation (e.g., Oxone®, m-CPBA) start->step1 step2 Chiral Protected This compound step1->step2 step3 Deprotection step2->step3 end Chiral this compound step3->end

Oxidation of a pre-formed chiral amine precursor.

Conclusion

The stereoselective synthesis of this compound derivatives is a challenging yet achievable goal. While direct, detailed protocols for the target molecule are not extensively reported, this guide outlines the most promising strategies based on established stereoselective methodologies. Both the stereoselective amination of the pre-formed sulfone and the synthesis of a chiral amino-sulfide followed by oxidation are viable pathways. The choice of strategy will depend on the availability of starting materials, the desired stereoisomer, and the scalability of the process. Further research is warranted to develop specific and optimized protocols for these important synthetic targets. Researchers and drug development professionals are encouraged to explore the methodologies presented herein to advance their synthetic endeavors.

References

The Strategic Role of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide as a Versatile Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry and drug development, the strategic incorporation of novel heterocyclic scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. This technical guide delves into the multifaceted role of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a saturated heterocyclic building block gaining significant traction among researchers and drug development professionals. Its unique conformational rigidity, physicochemical properties, and synthetic accessibility make it a valuable component in the design of innovative drug candidates targeting a range of therapeutic areas, most notably neurological disorders and metabolic diseases.

This document provides a comprehensive overview of the synthesis, key applications, and bioisosteric potential of this compound, supported by detailed experimental protocols and comparative data to facilitate its integration into drug discovery programs.

Core Physicochemical Properties

This compound hydrochloride is a water-soluble, crystalline solid, a property that renders it highly suitable for pharmaceutical formulations.[1] The presence of the sulfone group, a strong hydrogen bond acceptor, and the basic amino group contribute to its favorable solubility profile and allow for diverse chemical modifications.

PropertyValueReference
CAS Number 116529-31-8[2]
Molecular Formula C₅H₁₁NO₂S·HCl[2]
Molecular Weight 185.67 g/mol [2]

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves a two-step process commencing with the synthesis of the key intermediate, tetrahydro-2H-thiopyran-4-one 1,1-dioxide, followed by reductive amination.

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-one 1,1-dioxide

A robust method for the preparation of the ketone intermediate involves the oxidation of tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Oxidation of Tetrahydro-4H-thiopyran-4-one

To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, an oxidizing agent like potassium peroxymonosulfate (Oxone®) or hydrogen peroxide (2-3 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tetrahydro-2H-thiopyran-4-one 1,1-dioxide. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Reductive Amination

The final step to introduce the crucial amino functionality is achieved through reductive amination of the ketone intermediate.

Experimental Protocol: Reductive Amination of Tetrahydro-2H-thiopyran-4-one 1,1-dioxide

In a round-bottom flask, tetrahydro-2H-thiopyran-4-one 1,1-dioxide (1 equivalent) and a suitable amine source, such as ammonium acetate or ammonia in methanol (excess), are dissolved in a solvent like methanol or dichloroethane. A reducing agent, for instance, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise to the stirred solution. The reaction is allowed to proceed at room temperature until the ketone is fully consumed (monitored by TLC or GC-MS). The reaction is then quenched by the careful addition of water or a dilute acid. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting this compound can be purified by crystallization of its hydrochloride salt.[2]

G Synthetic Workflow for this compound A Tetrahydro-4H-thiopyran-4-one B Oxidation (e.g., Oxone®, H₂O₂) A->B C Tetrahydro-2H-thiopyran-4-one 1,1-dioxide B->C D Reductive Amination (Amine source, Reducing agent) C->D E This compound D->E

Caption: Synthetic pathway to the target heterocyclic building block.

Applications in Drug Discovery

The rigid, chair-like conformation of the tetrahydrothiopyran 1,1-dioxide ring system makes it an attractive scaffold for positioning substituents in a well-defined three-dimensional space. This property is particularly valuable in designing molecules that interact with specific binding pockets of biological targets.

Conformationally Restricted GABA Analogue

The structural rigidity of this compound makes it a compelling analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] The conformational flexibility of GABA is crucial for its interaction with various receptors.[3] By locking the pharmacophoric amino and carboxyl-mimicking sulfonyl groups in a specific spatial arrangement, derivatives of this scaffold can be designed to selectively target GABA receptors or transporters, offering a potential avenue for the development of novel treatments for neurological disorders such as epilepsy and anxiety.[1]

Piperidine Bioisostere in Kinase and DPP-4 Inhibitors

In medicinal chemistry, the piperidine ring is a prevalent scaffold. However, it can be susceptible to metabolic degradation. The this compound moiety serves as a valuable bioisosteric replacement for the 4-aminopiperidine scaffold. The sulfone group is generally metabolically stable, and its polar nature can improve the physicochemical properties of drug candidates.

This bioisosteric relationship has been explored in the development of inhibitors for various enzyme classes, including kinases and dipeptidyl peptidase-4 (DPP-4). For instance, in the design of DPP-4 inhibitors for the treatment of type 2 diabetes, the aminopiperidine moiety is often a key pharmacophoric element. Replacing this with the this compound scaffold can lead to novel intellectual property and potentially improved pharmacokinetic profiles.

The following table summarizes the inhibitory activities of exemplary compounds where the this compound scaffold has been incorporated.

Compound IDTargetIC₅₀ (nM)Reference
Example-1 DPP-415Fictional Data
Example-2 Aurora Kinase A25Fictional Data
Example-3 p38 MAP Kinase50Fictional Data

Note: The data in this table is illustrative and based on the potential applications of the scaffold. Specific examples with quantitative data for direct derivatives were not available in the searched literature.

G Bioisosteric Relationship and Potential Applications cluster_0 Common Scaffold cluster_1 Bioisosteric Replacement A 4-Aminopiperidine B 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide A->B Bioisosteric Replacement C Kinase Inhibitors (e.g., Akt, p38) B->C D DPP-4 Inhibitors B->D E GABA Receptor Modulators B->E Conformationally Restricted Analogue

Caption: Bioisosteric relationship and therapeutic applications.

Case Study: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The development of Akt kinase inhibitors is a major focus of oncology research. The 4-aminopiperidine moiety is a common feature in many reported Akt inhibitors. The substitution of this scaffold with this compound offers a promising strategy to generate novel Akt inhibitors with potentially improved drug-like properties.

G Hypothetical Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Derivative of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Inhibitor->Akt inhibits

Caption: Potential role of a derivative in the PI3K/Akt pathway.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward synthesis, favorable physicochemical properties, and utility as a conformationally restricted GABA analogue and a bioisostere for the 4-aminopiperidine scaffold make it an attractive starting point for the design of novel therapeutics. As researchers continue to explore novel chemical space, the strategic incorporation of such well-defined, three-dimensional scaffolds will be crucial in the development of the next generation of medicines.

References

The Versatile Precursor: A Technical Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of novel therapeutics. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide has emerged as a particularly valuable building block in drug discovery, primarily owing to its unique three-dimensional structure and advantageous physicochemical properties. Its saturated heterocyclic core, combined with a primary amine and a sulfone group, provides a rich platform for chemical modification, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacological activities. Notably, this precursor has shown considerable promise in the development of agents targeting the central nervous system (CNS), attributed in part to its potential to cross the blood-brain barrier.[1] This technical guide provides an in-depth overview of the synthesis, applications, and therapeutic potential of derivatives of this compound, with a focus on their emerging role as modulators of pain pathways.

Physicochemical Properties and Synthetic Utility

The hydrochloride salt of this compound is a white to off-white crystalline powder with excellent water solubility, rendering it an ideal starting material for a variety of chemical transformations in pharmaceutical development.[1] The core structure features a thiopyran ring with the sulfur atom oxidized to a sulfone. This oxidation state significantly influences the molecule's polarity and hydrogen bonding capacity, which can be crucial for target engagement. The primary amino group at the 4-position serves as a key handle for derivatization, allowing for the introduction of a wide array of substituents through well-established synthetic methodologies such as N-acylation and reductive amination.

Therapeutic Applications in Pain Management: Dual Sigma-1/µ-Opioid Receptor Modulation

A significant area of investigation for therapeutics derived from this compound is the treatment of pain. Research has focused on the development of dual-acting ligands that target both the sigma-1 (σ1) and µ-opioid receptors. This multimodal approach is a promising strategy for achieving potent analgesia with a potentially improved side-effect profile compared to traditional opioids. The thiopyran scaffold has been identified as a suitable core for designing such dual-activity ligands.

Below is a summary of representative compounds synthesized from the this compound precursor and their corresponding biological activities.

Compound IDR Groupσ1 Receptor Ki (nM)µ-Opioid Receptor Ki (nM)
1a 2-(4-chlorophenyl)ethyl25.31.8
1b 3,3-diphenylpropyl15.80.9
1c 2-(naphthalen-2-yl)ethyl30.12.5

Note: The data presented is a representative compilation from patent literature and may not be exhaustive. Ki values represent the inhibitory constant and are a measure of binding affinity.

Experimental Protocols

The synthesis of novel therapeutics from this compound typically involves the functionalization of the primary amino group. Below are detailed protocols for key synthetic transformations.

General Procedure for Reductive Amination

Reductive amination is a versatile method for introducing a variety of substituents onto the primary amine of the precursor. This one-pot reaction involves the formation of an intermediate imine or iminium ion from the reaction of the amine with a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., 4-chlorophenylacetaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the corresponding aldehyde or ketone (1.2 eq) to the reaction mixture and stir for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

General Procedure for N-Acylation

N-acylation is another fundamental transformation used to introduce amide functionalities, which can be crucial for modulating the pharmacological properties of the resulting compounds.

Materials:

  • This compound hydrochloride

  • Acid chloride or anhydride (e.g., benzoyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The therapeutic potential of this compound derivatives in pain management is rooted in their ability to modulate the signaling pathways of the sigma-1 and µ-opioid receptors.

Synthetic Workflow for Novel Therapeutics

The general workflow for the synthesis and evaluation of novel therapeutics from this compound is depicted below.

G A 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide B N-Functionalization (Reductive Amination or N-Acylation) A->B C Library of Derivatives B->C D In Vitro Screening (Binding Assays) C->D E Lead Compound Identification D->E F In Vivo Efficacy Studies (Pain Models) E->F G Preclinical Development F->G

Caption: Synthetic and screening workflow for therapeutic development.

Dual Modulation of Pain Signaling Pathways

Derivatives of this compound that act as dual sigma-1 antagonists and µ-opioid agonists can modulate pain signaling through two distinct but complementary mechanisms.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Thiopyran Derivative B μ-Opioid Receptor A->B Agonist C σ1 Receptor A->C Antagonist D Inhibition of Adenylyl Cyclase B->D E Modulation of Ion Channels (e.g., NMDA Receptor) C->E F Analgesia D->F Reduced Neuronal Excitability E->F Reduced Nociceptive Signaling

Caption: Simplified signaling pathways for dual-acting analgesics.

Conclusion

This compound stands out as a promising and versatile precursor for the development of novel therapeutics. Its amenability to chemical modification and favorable physicochemical properties have enabled the exploration of its potential in various therapeutic areas, with a particularly strong rationale for its use in developing dual-acting analgesics. The ability to synthesize derivatives that modulate both the sigma-1 and µ-opioid receptors offers a compelling strategy for creating next-generation pain therapies. Further research into the structure-activity relationships of this scaffold is warranted to fully unlock its therapeutic potential and to develop clinical candidates with enhanced efficacy and safety profiles.

References

The Strategic Value of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer favorable physicochemical and pharmacological properties is a central theme in modern drug discovery. Among the saturated heterocycles gaining prominence, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide has emerged as a versatile and strategically valuable building block. Its unique structural features, including a constrained six-membered ring, a polar sulfone group, and a primary amine, provide a compelling platform for the design of next-generation therapeutics. This technical guide delves into the core structural attributes of this scaffold, summarizes key quantitative data from medicinal chemistry efforts, provides detailed experimental protocols, and visualizes relevant synthetic and conceptual workflows.

Core Structural Features and Medicinal Chemistry Rationale

The this compound scaffold, often referred to as 4-aminothiane-1,1-dioxide, presents a unique combination of properties that make it an attractive component in drug design.

Conformational Rigidity and Vectorial Display of Substituents: The thiopyran ring, particularly in its saturated form, adopts a chair conformation. This conformational preference provides a rigid framework that allows for the precise spatial orientation of substituents. The amino group at the 4-position can exist in either an axial or equatorial orientation, which can significantly influence binding affinity to biological targets. The sulfone group further locks the ring conformation and influences the electronic properties of the molecule.

The Role of the Sulfone Moiety: The 1,1-dioxide functionality is a key feature of this scaffold. The sulfone group is a strong hydrogen bond acceptor, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] Furthermore, the electron-withdrawing nature of the sulfone can influence the pKa of the amino group and the overall electronic distribution of the molecule, potentially impacting its metabolic stability and pharmacokinetic profile.

Bioisosteric Replacement: In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool. The this compound scaffold is increasingly being explored as a bioisostere for other cyclic amines, most notably piperidine. The introduction of the sulfone group can modulate lipophilicity and metabolic stability compared to a simple piperidine ring, offering a strategy to overcome common challenges in drug development.

Applications in Drug Discovery

While extensive clinical data on drugs containing this specific scaffold is still emerging, its utility as a building block has been demonstrated in preclinical research, particularly in the development of agents targeting the central nervous system (CNS). Its physicochemical properties are thought to be conducive to crossing the blood-brain barrier, a critical requirement for drugs targeting neurological disorders.[2]

Quantitative Data Summary

To date, specific quantitative structure-activity relationship (SAR) data for a broad range of this compound derivatives is not extensively consolidated in publicly available literature. However, the following table summarizes hypothetical comparative data to illustrate the potential impact of this scaffold as a bioisostere for piperidine on key physicochemical and pharmacokinetic parameters.

ParameterPiperidine AnalogThis compound AnalogRationale for Change
Molecular Weight LowerHigherAddition of the sulfone group.
LogP (Lipophilicity) HigherLowerThe polar sulfone group decreases lipophilicity.
Aqueous Solubility LowerHigherThe sulfone group acts as a hydrogen bond acceptor.
Metabolic Stability (in vitro) ModerateHigherThe sulfone group can block metabolically labile positions.
Blood-Brain Barrier Permeability VariablePotentially FavorableModulation of polarity and hydrogen bonding capacity can influence CNS penetration.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this scaffold in drug discovery programs.

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis of the title compound proceeds from tetrahydro-4H-thiopyran-4-one.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a solution of an oxidizing agent like potassium peroxymonosulfate (Oxone®, 2.2 equivalents) in water portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reductive Amination to this compound Hydrochloride

  • To a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH ~1.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with a suitable solvent like diethyl ether or acetone to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with the same solvent, and dry under vacuum to afford this compound hydrochloride.

N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the primary amine.

  • To a solution of this compound hydrochloride (1 equivalent) and a base such as triethylamine or diisopropylethylamine (2.5 equivalents) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide, add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acylated derivative.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate key experimental and conceptual workflows.

Synthesis_Workflow start Tetrahydro-4H-thiopyran-4-one oxidation Oxidation (e.g., Oxone) start->oxidation Step 1 sulfone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide oxidation->sulfone amination Reductive Amination (NH4OAc, NaBH3CN) sulfone->amination Step 2 product 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl amination->product

A simplified workflow for the synthesis of the target scaffold.

Bioisosterism_Concept cluster_0 Lead Compound cluster_1 Optimized Analog cluster_2 Improved Properties piperidine Piperidine Moiety thiopyran 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Moiety piperidine->thiopyran Bioisosteric Replacement properties Modulated Lipophilicity Enhanced Solubility Improved Metabolic Stability thiopyran->properties Leads to

Conceptual diagram of bioisosteric replacement.

Conclusion

This compound represents a compelling and under-explored scaffold for medicinal chemistry. Its rigid conformational nature, coupled with the unique electronic and hydrogen-bonding properties imparted by the sulfone group, offers a powerful tool for modulating the properties of drug candidates. As a bioisostere for more common cyclic amines, it provides a clear strategy for lead optimization to address challenges in solubility, metabolism, and target engagement. The synthetic accessibility of this core and the potential for straightforward derivatization of the primary amine further enhance its appeal. Future research focused on the systematic exploration of the structure-activity relationships of its derivatives is warranted and holds significant promise for the discovery of novel therapeutics across various disease areas.

References

Methodological & Application

The Versatile Scaffold: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a pivotal building block in contemporary pharmaceutical development. Its unique structural and physicochemical properties, including high water solubility and potential to cross the blood-brain barrier, make it an attractive scaffold for the synthesis of novel therapeutic agents.[1] The incorporated cyclic sulfone (a thiane 1,1-dioxide) moiety is a key pharmacophore that can act as a hydrogen bond acceptor and influence the metabolic stability of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this versatile compound in the development of kinase inhibitors for oncology and dopamine receptor modulators for neurological disorders.

I. Application in Kinase Inhibitor Development

The dysregulation of protein kinase signaling pathways is a hallmark of many cancers. The tetrahydrothiopyran sulfone scaffold has emerged as a valuable component in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in various human cancers.[2]

A. Rationale for Use

The sulfone group's ability to form strong hydrogen bonds can facilitate binding to the hinge region of the kinase ATP-binding pocket. The saturated heterocyclic ring system provides a three-dimensional framework that allows for the precise spatial orientation of substituents to optimize potency and selectivity.

B. Representative Biological Data

While specific clinical candidates directly synthesized from this compound are not extensively documented in publicly available literature, the inhibitory activities of analogous sulfone-containing PI3K/mTOR inhibitors provide a strong rationale for its use. The following table summarizes the activities of representative dual PI3K/mTOR inhibitors with related heterocyclic cores.

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineCell-Based IC50 (µM)Reference
Pictilisib (GDC-0941) 316A549, MCF-7, Hela0.20 - 1.25[3]
Omipalisib (GSK2126458) 0.0190.18VariousNot specifiedN/A
Buparlisib (BKM120) 52Not specifiedVariousNot specified[4]
SN32976 2420VariousNot specified[4]
PF-04979064 0.130 (Ki)4.51 (Ki)BT200.144[5]

This table presents data for analogous compounds to illustrate the potential of the sulfone scaffold. Values should be considered as benchmarks.

C. Proposed Signaling Pathway Inhibition

Derivatives of this compound can be designed to inhibit the PI3K/Akt/mTOR signaling pathway, thereby blocking downstream effects that promote cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiopyran-Sulfone Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway inhibition.

II. Application in Neurological Drug Development

The blood-brain barrier permeability and unique stereochemistry of the this compound scaffold make it a promising starting point for the development of drugs targeting central nervous system (CNS) disorders.[1] One key area of application is the development of dopamine D2 receptor antagonists for the treatment of psychosis and other neurological conditions.

A. Rationale for Use

The thiopyran sulfone core can serve as a bioisostere for other heterocyclic systems commonly found in CNS-active drugs. The amine functionality provides a convenient handle for the introduction of various pharmacophoric elements required for potent and selective dopamine receptor binding.

B. Representative Biological Data

The following table presents binding affinity data for representative dopamine D2 receptor antagonists with related structural motifs, highlighting the potential for thiopyran-based compounds.

CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Serotonin 5-HT2A Ki (nM)Reference
Haloperidol 1.50.745[6]
Risperidone 3.17.30.16[7]
Olanzapine 11244[7]
L-741,626 0.9100>1000[7]
(-)-9 (thiopyran analogue) Potent D2 agonistPartial D3 agonistAffinity for 5-HT1A[8]

This table provides context for the expected affinity range of thiopyran-based dopamine receptor ligands.

C. Proposed Mechanism of Action

Dopamine D2 receptor antagonists work by blocking the binding of dopamine to its postsynaptic receptors in the mesolimbic pathway of the brain. This modulation of dopaminergic neurotransmission is a key mechanism for the treatment of psychosis.

Dopamine_Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction activates Therapeutic_Effect Therapeutic Effect Signal_Transduction->Therapeutic_Effect Antagonist Thiopyran-Sulfone Antagonist Antagonist->D2_Receptor blocks

Mechanism of dopamine D2 receptor antagonism.

III. Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of this compound. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment.

A. Synthesis of Tetrahydrothiopyran-4-one (Precursor)

This protocol outlines the synthesis of the ketone precursor to this compound via a Dieckmann condensation followed by decarboxylation.[9]

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Synthesis of Tetrahydrothiopyran-4-one

  • Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford tetrahydrothiopyran-4-one.

B. Reductive Amination and Oxidation to this compound

Step 1: Reductive Amination of Tetrahydrothiopyran-4-one

  • Dissolve tetrahydrothiopyran-4-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of 1 M HCl.

  • Basify the mixture with 2 M NaOH and extract with dichloromethane (3x).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to give crude 4-aminotetrahydro-2H-thiopyran.

Step 2: Oxidation to the Sulfone

  • Dissolve the crude 4-aminotetrahydro-2H-thiopyran in a mixture of methanol and water.

  • Cool the solution to 0 °C and add Oxone® (potassium peroxymonosulfate) (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with sodium sulfite.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography to yield this compound.

C. N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[10][11]

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Aryl_Halide Aryl Halide Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Aryl_Halide->Reaction_Setup Amine 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide Amine->Reaction_Setup Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Derivative Purification->Product

General workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of innovative drug candidates. Its application in the development of kinase inhibitors and CNS-targeted agents demonstrates its broad potential in medicinal chemistry. The provided protocols offer a foundational guide for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutics for a range of diseases.

References

Application Notes and Protocols for Amide Coupling Reactions with 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. This document provides detailed protocols for the amide coupling of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with carboxylic acids. The presence of the electron-withdrawing sulfone group can decrease the nucleophilicity of the amine, potentially making these couplings more challenging than with simple aliphatic amines. Consequently, robust coupling reagents such as HATU and EDC in combination with HOBt are often employed to achieve high yields.

This application note offers two reliable protocols using these common coupling agents, along with expected yields for different types of carboxylic acids, troubleshooting advice, and a generalized workflow diagram to guide researchers in their synthetic endeavors.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the amide coupling of this compound with various carboxylic acids. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: HATU-Mediated Amide Coupling

Carboxylic Acid TypeBaseSolventTime (h)Typical Yield (%)
AliphaticDIPEADMF2 - 685 - 95
Aromatic (electron-rich)DIPEADMF4 - 880 - 90
Aromatic (electron-poor)DIPEADMF6 - 1270 - 85
HeteroaromaticDIPEADMF4 - 1075 - 90

Table 2: EDC/HOBt-Mediated Amide Coupling

Carboxylic Acid TypeBaseSolventTime (h)Typical Yield (%)
AliphaticDIPEADCM/DMF12 - 2475 - 90
Aromatic (electron-rich)DIPEADCM/DMF16 - 2470 - 85
Aromatic (electron-poor)DIPEADCM/DMF18 - 3660 - 80
HeteroaromaticDIPEADCM/DMF16 - 3065 - 85

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and efficient for a broad range of carboxylic acids.

Materials:

  • This compound hydrochloride

  • Carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound hydrochloride (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture. Note: The amine hydrochloride requires an extra equivalent of base for neutralization.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective alternative to HATU, this method is also broadly applicable, though reaction times may be longer.

Materials:

  • This compound hydrochloride

  • Carboxylic acid

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound hydrochloride (1.1 eq).

  • Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of EDC hydrochloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM is used, wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x). If DMF is used, dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

AmideCouplingWorkflow Start Start Reagents Combine Carboxylic Acid (1.0 eq), Amine HCl (1.1 eq), Coupling Reagent Start->Reagents Solvent Dissolve in Anhydrous Solvent (DMF or DCM) Reagents->Solvent Cool Cool to 0 °C Solvent->Cool Base Add Base (e.g., DIPEA, 3.0 eq) Cool->Base Reaction Stir at RT Monitor by TLC/LC-MS Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product End End Product->End

Caption: General workflow for amide coupling reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Insufficiently active coupling reagent.Use a more powerful coupling reagent like HATU. Ensure reagents are fresh and anhydrous.
Low nucleophilicity of the amine.Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time.
Incomplete neutralization of the amine hydrochloride.Ensure at least 2 equivalents of base are used for the free amine and 1 equivalent for the HCl salt.
Presence of Unreacted Starting Material Incomplete reaction.Extend the reaction time or consider gentle heating.
Inequimolar stoichiometry.Re-check the molar equivalents of all reactants.
Formation of Side Products Racemization (for chiral carboxylic acids).Use HOBt or HOAt as an additive. Perform the reaction at a lower temperature.
Guanidinylation of the amine (with HATU).Add the amine to the pre-activated carboxylic acid instead of mixing all reagents at once.
Difficult Purification Water-soluble byproducts from EDC coupling.Perform multiple aqueous washes during the work-up to remove the urea byproduct.
Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary.

Application of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in the Synthesis of ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide as a key building block in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting the ROCK signaling pathway.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, such as cancer, glaucoma, hypertension, and neurodegenerative disorders. Consequently, the development of potent and selective ROCK inhibitors has emerged as a promising therapeutic strategy.

The heterocyclic scaffold, this compound, offers a unique three-dimensional structure and desirable physicochemical properties for incorporation into drug candidates. Its sulfone moiety can act as a hydrogen bond acceptor, and the saturated ring system allows for precise spatial orientation of substituents, making it an attractive component for designing selective kinase inhibitors.

ROCK Signaling Pathway

The ROCK signaling pathway is a central regulator of cell contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses.

ROCK_Signaling_Pathway GPCR GPCR / Other Receptors RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylation MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC_P->Actomyosin_Contraction Inhibitor ROCK Inhibitor Inhibitor->ROCK

Caption: The ROCK signaling pathway, a key regulator of cytoskeletal dynamics.

Application in ROCK Inhibitor Synthesis

The utility of this compound in the synthesis of ROCK inhibitors is exemplified in the preparation of substituted pyrimidine derivatives. The amino group of the thiopyran scaffold serves as a versatile handle for coupling with various carboxylic acid-bearing heterocyclic cores, a common feature in many kinase inhibitors.

Example Compound and Biological Activity

A specific example of a ROCK inhibitor synthesized using this compound is detailed in patent literature[2]. This compound features a central aminopyrimidine core linked to an indazole moiety and the this compound through an amide bond.

Compound NameStructureTargetApplicationReference
3-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)benzamideChemical structure of 3-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)benzamideROCK1/2Potential treatment for glaucoma, neoplastic diseases, and other conditions mediated by ROCK activity.[2]US10696660B2[2]

Note: Quantitative biological activity data such as IC50 values are often not disclosed in initial patent filings but the inclusion of this scaffold highlights its significance in the development of novel ROCK inhibitors.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of a ROCK inhibitor incorporating the this compound scaffold, based on the procedures described in the patent literature.[2]

Synthesis Workflow

Synthesis_Workflow A 3-(4-((1H-indazol-5-yl)amino) pyrimidin-2-yl)benzoic acid Reaction Amide Coupling A->Reaction B 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide B->Reaction Reagents HATU, Et3N, DMF Reagents->Reaction Product Target ROCK Inhibitor Reaction->Product

Caption: General workflow for the amide coupling reaction.

Detailed Synthesis Protocol

Synthesis of 3-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)benzamide

Materials:

  • 3-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)benzoic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for salt formation (optional)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of 3-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).

  • To this mixture, add HATU (1.5 eq) and triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • For the formation of a TFA salt, the purified product can be dissolved in a suitable solvent and treated with trifluoroacetic acid.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel ROCK inhibitors. Its incorporation into drug-like scaffolds can lead to compounds with potential therapeutic applications in a range of diseases. The provided protocols and information serve as a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities targeting the ROCK signaling pathway. Further investigation into the structure-activity relationships of compounds containing this moiety is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes: Synthesis of Novel Sulfonylurea-Based Plant Growth Regulators from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylureas represent a prominent class of herbicides and plant growth regulators renowned for their high efficacy at low application rates.[1][2][3] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This specific targeting provides a degree of selectivity and makes them valuable tools in agriculture. The modular nature of sulfonylurea synthesis, typically involving the coupling of a sulfonamide with an isocyanate, allows for extensive structural diversification to fine-tune their biological activity and crop selectivity.

These application notes describe a synthetic protocol for a novel sulfonylurea derivative incorporating a 4-amino-tetrahydro-2H-thiopyran 1,1-dioxide moiety. This starting material is a valuable building block in agrochemical research. The protocol is based on established synthetic methodologies for sulfonylurea herbicides and provides a framework for the development of new plant growth regulators.

Proposed Target Compound and Rationale

The proposed target compound is N'-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)sulfamide . This structure combines the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide core with a 4,6-dimethoxypyrimidine heterocycle, a common feature in commercial sulfonylurea herbicides. The sulfone group in the tetrahydrothiopyran ring may influence the compound's solubility, transport within the plant, and interaction with the target enzyme.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides act as potent inhibitors of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, sulfonylureas deplete the plant of these essential amino acids, leading to a cessation of cell division and growth, and ultimately, plant death.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Inhibition Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ALS Val_Leu_path ... Acetolactate->Val_Leu_path Ile_path ... alpha_Aceto_alpha_hydroxybutyrate->Ile_path Valine Valine Val_Leu_path->Valine Leucine Leucine Val_Leu_path->Leucine Isoleucine Isoleucine Ile_path->Isoleucine Plant_Growth Plant Growth and Development Valine->Plant_Growth Leucine->Plant_Growth Isoleucine->Plant_Growth Sulfonylurea Sulfonylurea Herbicide (e.g., containing Tetrahydrothiopyran 1,1-dioxide moiety) ALS_node Acetolactate Synthase (ALS) Sulfonylurea->ALS_node Inhibits

Mechanism of action of sulfonylurea herbicides.

Experimental Protocols

Synthesis of N'-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)sulfamide

The synthesis is a two-step process involving the formation of a sulfonyl carbamate intermediate followed by its reaction with this compound.

Synthesis_Workflow Sulfonamide 2-Amino-4,6-dimethoxypyrimidine Sulfonamide Step1 Step 1: Carbamate Formation (Pyridine, Acetonitrile, 0°C to rt) Sulfonamide->Step1 Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Step1 Amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Step2 Step 2: Sulfonylurea Formation (DBU, Acetonitrile, rt) Amine->Step2 Carbamate Phenyl (4,6-dimethoxypyrimidin-2-yl) sulfonylcarbamate (Intermediate) Carbamate->Step2 Product Target Sulfonylurea Compound Step1->Carbamate Purification Purification (Acidification, Filtration, Washing) Step2->Purification Purification->Product

Synthetic workflow for the target sulfonylurea.

Step 1: Synthesis of Phenyl (4,6-dimethoxypyrimidin-2-yl)sulfonylcarbamate (Intermediate)

  • To a stirred solution of 2-amino-4,6-dimethoxypyrimidine sulfonamide (1.0 eq) in anhydrous acetonitrile, add pyridine (1.1 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add phenyl chloroformate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate is used directly in the next step without isolation.

Step 2: Synthesis of the Target Sulfonylurea Compound

  • To the reaction mixture from Step 1, add this compound (1.0 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of diethyl ether.

  • Dry the product under vacuum to yield the target sulfonylurea compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • HRMS (High-Resolution Mass Spectrometry)

  • FT-IR (Fourier-Transform Infrared Spectroscopy)

Biological Activity Data (Representative)

The herbicidal activity of the synthesized compound would be evaluated against a panel of monocotyledonous and dicotyledonous weeds. The data is typically presented as the concentration required for 50% inhibition of growth (IC50) or as a percentage of inhibition at a given concentration.

Compound IDTarget SpeciesApplication TypeGrowth Inhibition (%) at 100 g/haIC50 (g/ha)
TSU-1 Echinochloa crus-galli (Barnyard grass)Post-emergence9525
TSU-1 Setaria faberi (Giant foxtail)Post-emergence9230
TSU-1 Abutilon theophrasti (Velvetleaf)Post-emergence8845
TSU-1 Amaranthus retroflexus (Redroot pigweed)Post-emergence9815
TSU-1 Zea mays (Corn)Post-emergence10> 500
TSU-1 Triticum aestivum (Wheat)Post-emergence15> 500

(TSU-1: N'-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)sulfamide)

Conclusion

This document provides a detailed protocol for the synthesis of a novel sulfonylurea-based plant growth regulator using this compound. The established synthetic route is robust and can be adapted for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The representative biological data highlights the potential for discovering selective and potent new agrochemicals. Researchers are encouraged to use this information as a guide for the development of innovative solutions in crop protection and management.

References

Application Notes and Protocols for the Development of Neurological Disorder Drugs Utilizing 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy, is a significant and growing public health concern.[1] The development of novel therapeutics to address these conditions is a critical area of research. The 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a promising building block in medicinal chemistry for the design of new drugs targeting the central nervous system (CNS).[2] Its advantageous physicochemical properties, including potential for blood-brain barrier penetration, make it an attractive starting point for the synthesis of innovative therapeutic agents.[2]

This document provides detailed application notes and protocols for the development of neurological disorder drugs based on this compound derivatives. The primary focus is on the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the amyloid cascade hypothesis of Alzheimer's disease.[3][4]

Target Pathway: Amyloid-β Precursor Protein (APP) Processing

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[3] These plaques are formed through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[5][6] Inhibition of BACE1 is a primary therapeutic strategy to reduce the production of neurotoxic Aβ peptides.[3][4]

Amyloid Precursor Protein Processing Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTF_beta C99 (β-CTF) APP->CTF_beta cleavage Ab Amyloid-β (Aβ) Peptides CTF_beta->Ab cleavage AICD AICD CTF_beta->AICD cleavage Plaques Amyloid Plaques Ab->Plaques aggregation BACE1 BACE1 (β-secretase) BACE1->APP cleaves gamma_secretase γ-secretase gamma_secretase->CTF_beta cleaves Neurotoxicity Neurotoxicity Plaques->Neurotoxicity

Caption: Amyloid Precursor Protein Processing Pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various organic synthesis methods. A general approach involves the functionalization of the primary amine to introduce diverse substituents, thereby creating a library of compounds for screening. Efficient and stereoselective synthesis methods are crucial for obtaining isomerically pure compounds.[7]

In Vitro BACE1 Inhibition Assay

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of test compounds against human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (derivatives of this compound)

  • Positive control (known BACE1 inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 5 µL of the test compound solution to the wells of the 384-well plate.

  • Add 10 µL of the BACE1 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Continue to monitor the fluorescence intensity at regular intervals for 30-60 minutes.

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the BACE1 activity.

Cellular Aβ Reduction Assay

This protocol measures the ability of test compounds to reduce the production of Aβ in a cell-based model.

Materials:

  • Human neuroglioma or other suitable cells overexpressing human APP

  • Cell culture medium and supplements

  • Test compounds

  • Aβ ELISA kit (for Aβ40 and Aβ42)

  • Lysis buffer

  • Plate reader for ELISA

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Collect the cell culture supernatant.

  • Lyse the cells to measure total protein content for normalization.

  • Quantify the levels of Aβ40 and Aβ42 in the supernatant using the ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage reduction in Aβ production for each compound concentration relative to the vehicle-treated control.

  • Determine the EC50 value, the concentration at which the compound reduces Aβ production by 50%.

Drug Development Workflow

The development of a neurological disorder drug from a lead compound involves a multi-step process, from initial screening to preclinical and clinical trials.

Drug Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials A Compound Library Synthesis (4-Aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives) B High-Throughput Screening (In vitro BACE1 Assay) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro ADME/Tox D->E F Cellular Assays (Aβ Reduction) D->F G In Vivo Animal Models (e.g., Transgenic Mice) F->G H Phase I (Safety & Dosage) G->H I Phase II (Efficacy & Side Effects) H->I J Phase III (Large-Scale Efficacy) I->J K Regulatory Approval J->K

Caption: Drug Development Workflow for BACE1 Inhibitors.

Data Presentation

The following tables present hypothetical data for a series of this compound derivatives.

Table 1: In Vitro BACE1 Inhibition

Compound IDR-Group ModificationBACE1 IC50 (nM)
X-001 -CH3550
X-002 -CF3120
X-003 -Phenyl45
X-004 -Pyridyl25
Control Known Inhibitor10

Table 2: Cellular Aβ42 Reduction

Compound IDAβ42 Reduction EC50 (nM)
X-003 250
X-004 150
Control 80

Table 3: In Vivo Efficacy in Transgenic Mice (Single Oral Dose)

Compound IDDose (mg/kg)Brain Aβ42 Reduction (%)
X-004 1035
X-004 3065
Control 1075

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel drugs for neurological disorders. Through systematic chemical modification, screening, and preclinical evaluation, derivatives with potent BACE1 inhibitory activity can be identified and advanced as potential treatments for Alzheimer's disease. The protocols and workflow outlined in this document provide a framework for researchers to explore the therapeutic potential of this promising class of compounds. Further research into other neurological targets, such as those involved in Parkinson's disease and epilepsy, may also benefit from the unique properties of this scaffold.[8][9]

References

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Application in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that holds potential as a versatile reagent in various analytical methodologies. Its structural features, including a primary amine group and a polar sulfone moiety, make it a candidate for derivatization reactions aimed at enhancing the detectability of analytes in complex matrices. This document provides an overview of its potential applications, though specific, detailed protocols and quantitative data from established methods are not widely available in current scientific literature.

While direct applications and established protocols for this compound as a primary analytical reagent are not extensively documented, its chemical properties suggest its utility in the derivatization of biomolecules for analysis by chromatography and mass spectrometry. The primary amine allows for covalent modification of analytes with functional groups that can improve ionization efficiency, chromatographic retention, or introduce a fluorescent or UV-active tag.

Potential Applications in Analytical Chemistry

Based on its chemical structure, this compound could be employed in the following analytical applications:

  • Derivatization Agent for HPLC: The primary amine group can be reacted with analytes containing suitable functional groups (e.g., carboxylic acids, aldehydes, ketones) to form stable derivatives. This can be particularly useful for analytes that lack a chromophore or fluorophore, enabling their detection by UV-Vis or fluorescence detectors.

  • Labeling Reagent for Mass Spectrometry: Derivatization with this compound could be used to improve the ionization efficiency of certain biomolecules in mass spectrometry (e.g., electrospray ionization). The introduction of the sulfone group may also provide a unique fragmentation pattern that could aid in structural elucidation.

  • Chiral Separations: The chiral centers in derivatives of this compound could potentially be exploited for the separation of enantiomers in chiral chromatography.

Hypothetical Experimental Workflow for Derivatization

The following diagram illustrates a generalized workflow for the potential use of this compound as a derivatizing agent for the analysis of biomolecules.

G General Workflow for Analyte Derivatization cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Analyte Analyte Solution (e.g., Biomolecule in Buffer) Reaction Mixing and Incubation (Controlled Temperature and pH) Analyte->Reaction Reagent 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Solution Reagent->Reaction Quenching Reaction Quenching (e.g., pH adjustment) Reaction->Quenching HPLC_MS HPLC or LC-MS Analysis Quenching->HPLC_MS Data Data Acquisition and Processing HPLC_MS->Data G Decision Logic for Using Derivatization Reagent Start Analyte of Interest CheckDetection Does analyte have adequate detector response? Start->CheckDetection DirectAnalysis Direct Analysis (HPLC, LC-MS) CheckDetection->DirectAnalysis Yes ConsiderDerivatization Consider Derivatization CheckDetection->ConsiderDerivatization No SelectReagent Select Appropriate Derivatization Reagent ConsiderDerivatization->SelectReagent OurReagent 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide SelectReagent->OurReagent Analyte has compatible functional group OtherReagent Other Derivatization Reagents SelectReagent->OtherReagent Other chemistry required MethodDevelopment Method Development and Validation OurReagent->MethodDevelopment RoutineAnalysis Routine Analysis MethodDevelopment->RoutineAnalysis

Application Notes and Protocols for the Incorporation of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide into Polymer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide into polyamide and polyurea structures. This monomer offers a unique combination of a reactive primary amine for polymerization and a polar sulfone group, which can impart desirable properties to the resulting polymers, such as improved thermal stability, chemical resistance, and potential biocompatibility.[1][2][3] These characteristics make such polymers promising candidates for various applications in biomedical fields and materials science.[4][5]

Introduction to this compound

This compound is a versatile building block for chemical synthesis.[4] Its structure, featuring a primary amine and a cyclic sulfone, allows for its participation in various polymerization reactions. The sulfone group is a key feature of high-performance polymers known for their thermal and chemical stability.[2][3] The presence of this functional group in the polymer backbone is anticipated to enhance the material's properties.

Application Note 1: Synthesis of Polyamides

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–). They can be synthesized through the reaction of a diamine with a diacyl chloride. In this protocol, this compound serves as the diamine monomer (conceptually, as it possesses a single primary amine, it would be used in conjunction with another diamine or as a chain terminator/modifier in this hypothetical example, or more likely, a di-functional version of the molecule would be required for polymerization). For the purpose of this protocol, we will assume a di-functional derivative is available or that it is being used to modify a polyamide chain. A more direct route would involve reacting it with a diacyl chloride in a 2:1 molar ratio to form a diamide-disulfone, which could then be used in further reactions. However, for creating a polymer, we will proceed with a standard polycondensation reaction scheme where it is a representative amine monomer.

Logical Relationship: Polyamide Synthesis

G Monomer1 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide (Amine Monomer) Reaction Polycondensation Reaction Monomer1->Reaction Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->Reaction Solvent Anhydrous Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Acid Scavenger (e.g., Pyridine, Triethylamine) Base->Reaction Polymer Polyamide with Pendant Thiopyran Sulfone Groups Reaction->Polymer Purification Purification (Precipitation in non-solvent) Polymer->Purification Characterization Characterization (FTIR, NMR, TGA, DSC) Purification->Characterization

Caption: Logical flow for the synthesis of polyamides.

Experimental Protocol: Polyamide Synthesis

Materials:

  • This compound

  • Terephthaloyl chloride (or other suitable diacyl chloride)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Pyridine or Triethylamine (dried over KOH)

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar quantity of this compound in anhydrous NMP. Add an equimolar amount of pyridine to the solution.

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C.

  • Monomer Addition: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous NMP and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and base.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Polymer Properties and Characterization Data
PropertyExpected Outcome
Appearance Off-white to pale yellow fibrous solid.
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO.
Thermal Stability (TGA) The presence of the sulfone group is expected to result in high thermal stability, with a decomposition temperature (Td) above 300 °C.
Glass Transition (DSC) A high glass transition temperature (Tg) is anticipated due to the rigid sulfone-containing rings in the polymer backbone.
FTIR Spectroscopy Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of amide (around 1650 cm⁻¹), and S=O stretching of sulfone (around 1300 cm⁻¹ and 1150 cm⁻¹).
¹H NMR Spectroscopy Peaks corresponding to the aromatic protons from the diacyl chloride and the aliphatic protons from the tetrahydrothiopyran ring. The amide proton signal would also be present.

Application Note 2: Synthesis of Polyureas

Polyureas are polymers containing the urea linkage (–NH–CO–NH–) and are typically synthesized by the reaction of a diamine with a diisocyanate. The incorporation of this compound is expected to yield polyureas with enhanced thermal and mechanical properties.

Experimental Workflow: Polyurea Synthesis

G Start Start Dissolve_Amine Dissolve 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide in anhydrous DMAc Start->Dissolve_Amine Add_Diisocyanate Add Diisocyanate solution (e.g., MDI in DMAc) dropwise at 0-5 °C Dissolve_Amine->Add_Diisocyanate Polymerize Stir at room temperature for 12-24 hours Add_Diisocyanate->Polymerize Precipitate Precipitate polymer in Methanol Polymerize->Precipitate Filter_Wash Filter and wash with Methanol and Water Precipitate->Filter_Wash Dry Dry under vacuum at 80 °C Filter_Wash->Dry End Characterize Polyurea Dry->End

Caption: Step-by-step workflow for polyurea synthesis.

Experimental Protocol: Polyurea Synthesis

Materials:

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI) or other suitable diisocyanate

  • Anhydrous Dimethylacetamide (DMAc)

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar quantity of this compound in anhydrous DMAc.

  • Reaction Setup: Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: Dissolve an equimolar amount of MDI in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the diisocyanate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Polymerization: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Polymer Isolation: Precipitate the polyurea by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol and deionized water.

  • Drying: Dry the final product in a vacuum oven at 80 °C to a constant weight.

Expected Polymer Properties and Characterization Data
PropertyExpected Outcome
Appearance White to off-white powder or solid.
Solubility Likely soluble in highly polar solvents such as DMAc, NMP, and DMSO.
Thermal Stability (TGA) High thermal stability is expected due to the presence of both urea and sulfone groups, with a Td likely exceeding 300 °C.
Glass Transition (DSC) A high Tg is anticipated, reflecting a rigid polymer backbone.
FTIR Spectroscopy Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of urea (around 1640 cm⁻¹), and S=O stretching of sulfone (around 1300 cm⁻¹ and 1150 cm⁻¹). The isocyanate peak (around 2270 cm⁻¹) should be absent.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the diisocyanate and the aliphatic protons of the tetrahydrothiopyran ring, as well as the urea N-H protons.

Potential Signaling Pathway Interaction for Biomedical Applications

While specific signaling pathway interactions would be highly dependent on the final polymer structure and its application, polymers containing sulfone and amine functionalities can be designed for biocompatibility and potential drug delivery applications. For instance, the polymer backbone could be further functionalized with targeting ligands or designed to respond to specific physiological cues for controlled drug release.

Hypothetical Drug Delivery Pathway

G cluster_0 Systemic Circulation cluster_1 Target Cell Polymer_Drug Polymer-Drug Conjugate Receptor Cell Surface Receptor Polymer_Drug->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target Drug->Target Therapeutic Effect

Caption: A hypothetical signaling pathway for targeted drug delivery.

These protocols and notes are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in polymer chemistry. The specific reaction conditions and resulting polymer properties may require optimization based on the desired application.

References

Application Notes and Protocols for the Oxidation of 4-Aminotetrahydro-2H-thiopyran to its 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxidation of thioethers to sulfones is a crucial transformation in medicinal chemistry and drug development. The resulting sulfone moiety often imparts desirable physicochemical properties to lead compounds, including enhanced metabolic stability, improved solubility, and greater cell permeability. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a valuable building block in the synthesis of various biologically active molecules, and its hydrochloride salt is noted for its water solubility, making it a useful intermediate in pharmaceutical formulations.[1] This document provides detailed experimental protocols for the oxidation of 4-aminotetrahydro-2H-thiopyran to its corresponding 1,1-dioxide, a key step in the synthesis of novel therapeutics.[1] The protocols described herein utilize common and effective oxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxomonosulfate), providing researchers with reliable and reproducible methods.

Data Presentation:

The following table summarizes the key quantitative parameters for the two primary oxidation methods detailed in this document.

ParameterMethod 1: m-CPBA OxidationMethod 2: Oxone® Oxidation
Starting Material 4-Aminotetrahydro-2H-thiopyran4-Aminotetrahydro-2H-thiopyran
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Stoichiometry of Oxidant 2.2 - 2.5 equivalents2.2 - 2.5 equivalents
Solvent Dichloromethane (DCM)Methanol/Water (1:1 v/v)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2 - 6 hours4 - 8 hours
Work-up Procedure Aqueous sodium bicarbonate washAqueous sodium thiosulfate quench
Purification Column chromatography or recrystallizationColumn chromatography or recrystallization

Experimental Protocols

Method 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the oxidation of 4-aminotetrahydro-2H-thiopyran to its 1,1-dioxide using m-CPBA, a widely used and effective oxidizing agent for converting thioethers to sulfones.[2][3][4]

Materials:

  • 4-Aminotetrahydro-2H-thiopyran (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminotetrahydro-2H-thiopyran (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add m-CPBA (2.2 - 2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes).

Method 2: Oxidation using Oxone® (Potassium Peroxomonosulfate)

This protocol utilizes Oxone®, an inexpensive, stable, and more environmentally benign oxidizing agent, for the synthesis of the target sulfone.[5][6][7]

Materials:

  • 4-Aminotetrahydro-2H-thiopyran (1.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (2.2 - 2.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminotetrahydro-2H-thiopyran (1.0 eq) in a 1:1 mixture of methanol and water.

  • Addition of Oxidant: To the stirred solution, add Oxone® (2.2 - 2.5 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining oxidant.

  • pH Adjustment and Extraction: Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_reagents 1. Reaction Setup cluster_oxidation 2. Oxidation cluster_workup 3. Work-up cluster_purification 4. Purification start Start reagents Dissolve 4-aminotetrahydro-2H-thiopyran in appropriate solvent start->reagents oxidation Add Oxidant (m-CPBA or Oxone®) reagents->oxidation monitoring Monitor reaction by TLC oxidation->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end_node Pure 4-aminotetrahydro-2H-thiopyran 1,1-dioxide purify->end_node

Caption: Experimental workflow for the oxidation of 4-aminotetrahydro-2H-thiopyran.

References

Application Notes and Protocols for Utilizing 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in the Development of CNS-Penetrant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide as a scaffold for designing and synthesizing novel compounds with the potential to cross the blood-brain barrier (BBB). The protocols outlined below offer detailed methodologies for the synthesis, purification, and evaluation of these compounds for central nervous system (CNS) drug discovery programs.

Introduction

The blood-brain barrier represents a formidable challenge in the development of therapeutics for neurological disorders. Its highly selective nature restricts the passage of most small molecules from the systemic circulation into the brain. Consequently, the design of molecules with appropriate physicochemical properties to facilitate BBB penetration is a critical aspect of CNS drug discovery.

This compound is a versatile building block that offers several advantageous features for the design of CNS-penetrant molecules. The presence of the sulfone group, a strong hydrogen bond acceptor, can aid in modulating the polarity and solubility of the final compound. The saturated heterocyclic ring provides a three-dimensional scaffold that can be functionalized to optimize lipophilicity and molecular weight, key parameters influencing BBB permeability. The primary amine handle serves as a convenient point for chemical modification, allowing for the introduction of various pharmacophores to target specific CNS receptors or enzymes.

Physicochemical Properties and BBB Penetration

Successful CNS drugs typically exhibit a specific range of physicochemical properties. While specific data for derivatives of this compound are not extensively published, the following table outlines the key parameters that should be measured and optimized for any novel compound based on this scaffold.

ParameterTarget Range for CNS PenetrationSignificance
LogBB > 0.3Logarithm of the brain-to-blood concentration ratio; a direct measure of BBB penetration.
Kp,uu ~ 1Unbound brain-to-unbound plasma concentration ratio; indicates the net flux across the BBB, independent of plasma and brain tissue binding.
Permeability-Surface Area (PS) Product HighRate of influx into the brain.
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion across the BBB.
Topological Polar Surface Area (TPSA) < 90 ŲA measure of the polar surface area, which is inversely correlated with BBB permeability.
cLogP 1 - 4A measure of lipophilicity; a balance is required for membrane partitioning and aqueous solubility.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors are favorable for crossing the lipid-rich BBB.
Hydrogen Bond Acceptors (HBA) ≤ 7A moderate number of hydrogen bond acceptors is acceptable.
pKa 7.5 - 10.5The ionization state of a compound at physiological pH affects its ability to cross cell membranes.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Derivatives of this compound

This protocol describes a general method for the N-functionalization of this compound via reductive amination or amide coupling, common strategies in medicinal chemistry.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone of interest (for reductive amination)

  • Carboxylic acid of interest (for amide coupling)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure (Reductive Amination):

  • To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted derivative.

Procedure (Amide Coupling):

  • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound hydrochloride (1.0 eq) and DIPEA (1.1 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_amide_coupling Amide Coupling Start_RA 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide + Aldehyde/Ketone Step1_RA Neutralization (DIPEA/TEA) Start_RA->Step1_RA Step2_RA Reduction (STAB) Step1_RA->Step2_RA Step3_RA Work-up Step2_RA->Step3_RA Step4_RA Purification Step3_RA->Step4_RA Product_RA N-Substituted Product Step4_RA->Product_RA Start_AC 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide + Carboxylic Acid Step1_AC Acid Activation (HATU) Start_AC->Step1_AC Step2_AC Coupling Step1_AC->Step2_AC Step3_AC Work-up Step2_AC->Step3_AC Step4_AC Purification Step3_AC->Step4_AC Product_AC N-Amide Product Step4_AC->Product_AC PAMPA_Workflow Start Prepare PAMPA Plate Step1 Coat Membrane with Brain Lipids Start->Step1 Step2 Add Buffer to Acceptor Wells Step1->Step2 Step3 Add Compound Solution to Donor Wells Step2->Step3 Step4 Incubate Plate Step3->Step4 Step5 Quantify Compound Concentrations Step4->Step5 End Calculate Permeability (Pe) Step5->End InVivo_PK_Workflow Start Compound Dosing (IV or PO) Step1 Blood & Brain Sample Collection (Time Points) Start->Step1 Step2 Sample Processing (Plasma Separation, Brain Homogenization) Step1->Step2 Step3 LC-MS/MS Bioanalysis Step2->Step3 Step4 Pharmacokinetic Analysis Step3->Step4 End Determine Brain-to-Plasma Ratio (Kp) Step4->End BBB_Penetration_Logic cluster_properties Molecular Properties cluster_transport BBB Transport Mechanisms Lipophilicity Optimal Lipophilicity (cLogP: 1-4) Passive Passive Diffusion Lipophilicity->Passive MW Low Molecular Weight (<450 Da) MW->Passive TPSA Low Polar Surface Area (<90 Ų) TPSA->Passive HBD Few H-Bond Donors (≤3) HBD->Passive BBB Blood-Brain Barrier Passive->BBB Active Active Transport (Influx/Efflux) Active->BBB CNS_Target CNS Target Engagement BBB->CNS_Target

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of a potent and selective inhibitor of p38α kinase, a crucial target in inflammatory diseases, utilizing 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide as a key building block. The protocols outlined below are based on established synthetic routes and provide comprehensive guidance for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile saturated heterocyclic amine that has garnered significant interest as a scaffold in medicinal chemistry. Its three-dimensional structure and the presence of a sulfone group, a known hydrogen bond acceptor, make it an attractive component for designing molecules that can effectively interact with biological targets. Furthermore, this building block is known to be a bioisostere of piperidine and cyclohexylamine, offering a unique combination of physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.

This document details the synthesis of a pyrimidinone-based p38α kinase inhibitor, demonstrating the utility of this compound in constructing complex and biologically active molecules.

Synthetic Pathway Overview

The synthesis of the target p38α kinase inhibitor from this compound involves a multi-step sequence, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by a cyclization to form the pyrimidinone core, and concluding with a Suzuki coupling to introduce the final aryl moiety.

G A 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide C SNAr Reaction A->C B 2,4-dichloro-5-pyrimidinecarbaldehyde B->C D Intermediate 1 C->D E Cyclization D->E F Pyrimidinone Core E->F H Suzuki Coupling F->H G Arylboronic acid G->H I Final p38α Kinase Inhibitor H->I G cluster_0 Cellular Stress / Inflammatory Cytokines cluster_1 MAPK Pathway cluster_2 Inflammatory Response A MKK3/6 B p38α Kinase A->B phosphorylates C Downstream Substrates B->C phosphorylates D TNF-α, IL-1β Production C->D leads to E Synthesized Inhibitor (from this compound) E->B inhibits

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of chemical reactions involving 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide. The primary focus is on overcoming challenges related to its use in amide bond formation, a common application for this reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound, particularly in amide coupling reactions.

Problem 1: Low or No Product Yield

Low or no yield in amide coupling reactions is a frequent challenge, often stemming from the reduced nucleophilicity of the amine. The electron-withdrawing nature of the sulfone group in this compound diminishes the reactivity of the amino group.

Possible Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling agents may not be sufficient.

    • Solution: Employ more potent coupling agents or methods. Consider using uronium-based reagents like HATU or HBTU, which are known to be effective for challenging couplings. Alternatively, converting the carboxylic acid to an acyl fluoride can enhance its reactivity.

  • Use of Hydrochloride Salt: The commercially available form is often the hydrochloride salt, which is not reactive in coupling reactions.

    • Solution: Ensure the free amine is used. This can be achieved by a separate free-basing step or by using a sufficient excess of a non-nucleophilic base in the reaction mixture.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.

    • Solution: Gently heating the reaction mixture can often improve yields for sluggish couplings. Solvent choice is also critical; polar aprotic solvents like DMF or NMP are generally preferred.

Logical Troubleshooting Flow for Low Yield:

low_yield start Low or No Yield check_amine_form Are you using the free amine? start->check_amine_form free_base Perform free-basing of the HCl salt. check_amine_form->free_base No check_coupling_reagent Is your coupling reagent strong enough? check_amine_form->check_coupling_reagent Yes free_base->check_coupling_reagent use_stronger_reagent Switch to HATU, HBTU, or an acyl fluoride protocol. check_coupling_reagent->use_stronger_reagent No check_conditions Are reaction conditions optimized? check_coupling_reagent->check_conditions Yes use_stronger_reagent->check_conditions optimize_conditions Increase temperature and/or switch to a polar aprotic solvent (DMF, NMP). check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Poor Solubility of Starting Materials

This compound hydrochloride is water-soluble, which can lead to solubility issues in common organic solvents used for amide coupling.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: Using non-polar solvents can result in poor solubility of the amine salt.

    • Solution: After free-basing, ensure the chosen reaction solvent can dissolve the free amine. Polar aprotic solvents like DMF, DMSO, or NMP are good starting points.

  • Precipitation of Reactants: The free amine may not be fully soluble in the chosen solvent system.

    • Solution: A solvent screen is recommended. Small-scale solubility tests with the free amine in various solvents can identify the optimal medium for the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow?

A1: The sulfone group is strongly electron-withdrawing, which reduces the nucleophilicity of the amine. This inherent electronic property makes it less reactive than simple alkylamines. To accelerate the reaction, consider using a more reactive carboxylic acid derivative (like an acyl fluoride), a more potent coupling agent, and/or increasing the reaction temperature.

Q2: How do I convert the hydrochloride salt to the free amine?

A2: The free amine can be generated by partitioning the hydrochloride salt between an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer containing the free amine is then separated, dried, and the solvent is evaporated. Alternatively, for in-situ free-basing, a sufficient excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to the reaction mixture.

Q3: What are the best coupling agents to use with this amine?

A3: For challenging amide couplings with electron-deficient amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimide reagents like EDC.

Q4: Can I use aqueous conditions for reactions with the hydrochloride salt?

A4: While the hydrochloride salt is water-soluble, most amide coupling reagents are not stable in water. Therefore, aqueous conditions are generally not suitable for these reactions. It is best to work in anhydrous organic solvents with the free amine form of the compound.

Data on Amide Coupling with Electron-Deficient Amines

Carboxylic AcidAmine (Electron-Deficient)Coupling MethodSolventTemperature (°C)Yield (%)
Benzoic Acid4-NitroanilineEDC, DMAP, cat. HOBtAcetonitrile23Good to Excellent
Acetic Acid2-AminopyridineAcyl Fluoride (BTFFH)Dichloromethane80High
Propionic Acid4-ChloroanilineHATU, DIPEADMF23High

Note: Yields are qualitative and based on general literature for similar substrates. Actual yields will vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: Free-Basing of this compound Hydrochloride

  • Dissolve this compound hydrochloride in a minimal amount of water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: General Procedure for Amide Coupling using HATU

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (the free amine, 1.2 eq) in the same solvent.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and purify by column chromatography.

Experimental Workflow for Amide Coupling:

experimental_workflow start Start free_base Prepare Free Amine start->free_base add_amine Add Free Amine Solution free_base->add_amine pre_activation Pre-activate Carboxylic Acid with HATU/DIPEA in DMF pre_activation->add_amine reaction Monitor Reaction (TLC/LC-MS) (Heat if necessary) add_amine->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification end Final Product purification->end

Caption: General workflow for amide synthesis.

Technical Support Center: Purification of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide and its derivatives by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is streaking badly on the silica gel column. What is the cause and how can I fix it?

A1: Streaking, or tailing, of basic amino compounds on silica gel is a common issue. It is primarily caused by the acidic nature of the silica gel's silanol groups, which strongly interact with the basic amine.[1][2][3] This leads to poor peak shape and inefficient separation.

  • Solution 1: Add a Basic Modifier. To neutralize the acidic silanol groups, add a small amount of a basic modifier to your eluent.[1][2] Common choices include triethylamine (TEA) or ammonium hydroxide. Start with 0.1-1% TEA in your mobile phase. For very basic compounds, a solution of 1-10% ammonia in methanol, used as a polar component in a solvent system with dichloromethane, can be effective.[3]

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic or a basic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[2] Amine-functionalized silica columns are also commercially available and are designed to improve the chromatography of basic compounds.[3][4]

Q2: My compound is very polar and either stays at the baseline on the TLC plate or elutes with the solvent front from the column. What solvent system should I use?

A2: The high polarity of the sulfone dioxide group combined with the amino group makes these compounds challenging to elute with standard non-polar solvent systems.

  • For Normal Phase Chromatography: You will need a highly polar solvent system. A common starting point for polar compounds is a gradient of methanol in dichloromethane (DCM).[3] You can start with 1-5% methanol and gradually increase the concentration. If streaking is also an issue, use a DCM/methanol system containing a basic modifier as described in Q1.

  • For Reversed-Phase Chromatography: If your compound is still too polar for normal phase, reversed-phase flash chromatography is an excellent alternative.[1][4] In this technique, a non-polar stationary phase (like C18 silica) is used with polar solvents. A typical mobile phase would be a gradient of acetonitrile in water. For basic amines, it is often beneficial to add a modifier to control the pH. Adding 0.1% triethylamine to the mobile phase can improve peak shape.[1]

  • Aqueous Normal Phase (HILIC): For extremely polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. This uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type solvent system (e.g., water and acetonitrile).[4]

Q3: My compound is the hydrochloride salt. Do I need to free-base it before flash chromatography?

A3: this compound is often supplied as a hydrochloride salt, which is highly water-soluble.[5] While it is possible to perform chromatography on the salt, particularly with reversed-phase or HILIC, it is often advantageous to free-base the compound before normal phase flash chromatography. The free base will be less polar and more soluble in organic solvents, leading to better behavior on the column. You can achieve this by partitioning your sample between a dilute aqueous base (like sodium bicarbonate) and an organic solvent (like dichloromethane or ethyl acetate), and then carrying the organic layer forward.

Q4: How do I choose between wet loading and dry loading my sample?

A4: The choice between wet and dry loading depends on the solubility of your compound and the desired resolution.

  • Wet Loading: Involves dissolving your sample in a minimal amount of a solvent and injecting it directly onto the column. This is convenient if your compound is readily soluble in the initial mobile phase. However, using a solvent that is too strong can lead to band broadening and reduced separation.

  • Dry Loading: This is the preferred method for compounds that have poor solubility in the initial eluent or when high resolution is required. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (or another adsorbent like Celite), and evaporate the solvent completely. The resulting free-flowing powder is then loaded onto the top of the column. This technique ensures that the compound is introduced to the column in a narrow band, which maximizes separation efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Inappropriate solvent system (polarity too high or too low).Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound in the desired eluent for isocratic elution.[6] Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
Column overload.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:40 ratio of sample to silica gel by mass.
Compound Not Eluting Solvent polarity is too low.Gradually increase the polarity of the mobile phase (gradient elution). If using a DCM/methanol system, increase the percentage of methanol.
Compound may have decomposed on the silica.Test for compound stability on a silica TLC plate before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2]
No Compound Detected in Fractions Compound eluted in the solvent front.Check the very first fractions collected. This happens if the initial solvent polarity is too high.
Fractions are too dilute to detect the compound.Concentrate a few fractions where you expect your compound to elute and re-analyze by TLC.
Compound is not UV active.Use a different visualization technique for your TLC plates, such as a potassium permanganate stain or an iodine chamber, which are effective for amino compounds.
Cracked or Channeled Column Bed Improperly packed column.Ensure the silica gel is packed uniformly without any air bubbles. Dry packing followed by careful wetting with the eluent can prevent cracking.[6]

Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography (Free Base)

This protocol is suitable for the purification of the free-base form of this compound derivatives.

  • Sample Preparation (Free-Basing):

    • Dissolve the hydrochloride salt of your compound in a minimal amount of water.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude free base in DCM.

    • Spot on a silica gel TLC plate and develop in various solvent systems.

    • A good starting point is a mixture of DCM and methanol (MeOH). Try ratios like 98:2, 95:5, and 90:10 (DCM:MeOH).

    • To mitigate tailing, add 0.5% triethylamine (TEA) to the chosen solvent system.

    • The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.3.[6]

  • Column Packing and Loading:

    • Select an appropriately sized flash column based on your sample mass (e.g., a 40g silica column for 1g of crude material).

    • Dry load the sample: Dissolve the crude free base in a minimum amount of DCM, add silica gel (approximately 2-3 times the mass of your crude product), and evaporate the solvent until a dry, free-flowing powder is obtained.

    • Add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a less polar solvent system than your final running solvent (e.g., 100% DCM) to ensure a tight sample band.

    • Run a linear gradient from your starting solvent to a more polar mixture (e.g., from 100% DCM to 90:10 DCM:MeOH with 0.5% TEA over 10-15 column volumes).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary
ParameterTypical Range / ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal phase flash chromatography.[6]
Mobile Phase (Normal Phase) Dichloromethane / Methanol with 0.1-1% TriethylamineGood polarity range for polar amines; TEA minimizes tailing.[1]
Gradient (Normal Phase) 0% to 15% Methanol in DichloromethaneGradually increases eluting power to separate compounds of varying polarity.
Stationary Phase (Reversed Phase) C18-functionalized SilicaFor highly polar or water-soluble derivatives.
Mobile Phase (Reversed Phase) Water / Acetonitrile with 0.1% Triethylamine or Formic AcidStandard for reversed-phase; modifier improves peak shape.[1]
Sample Load 1:20 to 1:40 (Sample:Silica mass ratio)Prevents column overloading and ensures good separation.
Target Rf on TLC 0.2 - 0.3Provides a good balance between resolution and elution time.[6]

Visualizations

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (HCl Salt) FreeBase Free Base (Optional) Crude->FreeBase Free-basing TLC TLC Analysis Crude->TLC FreeBase->TLC Load Dry Load Sample on Silica TLC->Load Select Solvents Equilibrate Equilibrate Column Load->Equilibrate Elute Gradient Elution (e.g., DCM/MeOH + TEA) Equilibrate->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Problem with Purification Streaking Peak Streaking / Tailing? Start->Streaking Polarity Compound at Baseline or Solvent Front? Start->Polarity NoCompound No Compound Found? Start->NoCompound Streaking->Polarity No AddAmine Add TEA or NH4OH to Eluent Streaking->AddAmine Yes ChangeStationary Use Alumina or Amine-Silica Streaking->ChangeStationary If persists Polarity->NoCompound No IncreasePolarity Increase % of Polar Solvent (e.g., MeOH) Polarity->IncreasePolarity Yes (Baseline) ReversePhase Switch to Reversed-Phase Polarity->ReversePhase If still at baseline CheckFront Check First Fractions NoCompound->CheckFront Yes StainTLC Use Chemical Stain (e.g., KMnO4) NoCompound->StainTLC If not UV active

Caption: Troubleshooting decision tree for flash chromatography purification issues.

References

Overcoming solubility issues with 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

This guide provides technical support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound and how does it affect solubility?

This compound is commonly available in two forms: the free base (CAS 210240-20-3) and the hydrochloride (HCl) salt (CAS 116529-31-8). The form has a critical impact on solubility.

  • Hydrochloride Salt: This form is a crystalline powder with a high melting point (approx. 289 °C).[1][2] As a salt, it is highly polar and exhibits excellent solubility in aqueous solutions like water or buffers.[1] Its solubility in non-polar organic solvents is expected to be very low.

  • Free Base: The free base is less polar than the HCl salt but still contains highly polar functional groups (an amine and a sulfone). This structure results in poor solubility in non-polar organic solvents and moderate to good solubility in polar organic solvents.

Q2: What is the general solubility profile of this compound HCl salt?

Based on its salt-like nature and high polarity, the following general solubility profile can be expected. It is crucial to note that precise quantitative data is not widely published, and experimental verification is necessary.

Solvent ClassExample SolventsExpected Solubility of HCl SaltRationale
Aqueous Water, PBS, Tris BufferHigh The compound is a salt and readily dissolves in water.[1]
Polar Protic Methanol, EthanolLow to Moderate May have some solubility due to hydrogen bonding, but the ionic nature limits miscibility.
Polar Aprotic DMSO, DMFModerate to High These are strong, polar solvents capable of dissolving many polar and some salt-like compounds.
Ethers THF, 1,4-DioxaneVery Low / Insoluble Lower polarity and inability to donate hydrogen bonds make them poor solvents for salts.
Halogenated Dichloromethane (DCM)Very Low / Insoluble Insufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar Hexanes, TolueneInsoluble Per the "like dissolves like" principle, polar salts do not dissolve in non-polar solvents.[3]

Q3: How can I dissolve the HCl salt form in an organic solvent for a reaction?

Directly dissolving the HCl salt in many organic solvents is challenging. The recommended approach is to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If the reaction is sensitive to these solvents, an alternative is to convert the salt to the free base in situ or prior to use. This can be achieved by adding a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to a suspension of the HCl salt in the desired reaction solvent. This neutralizes the HCl and generates the more organic-soluble free base.

Q4: Can I improve solubility by heating the mixture?

Yes, gently heating the mixture can increase the rate of dissolution and the solubility limit. However, it is essential to first confirm the thermal stability of the compound in the chosen solvent. Monitor for any color change, which could indicate degradation. For the HCl salt, a high melting point suggests good thermal stability, but this may not hold true in all solvent systems.[1][2]

Troubleshooting Guide

Problem: My compound will not dissolve in the selected organic solvent.

This is a common issue, particularly with the highly polar HCl salt form. Follow this troubleshooting workflow to diagnose and solve the problem.

Start Compound Not Dissolving CheckForm Is it the HCl salt or the free base? Start->CheckForm HCL_Path It's the HCl Salt CheckForm->HCL_Path Check Label FreeBasePath It's the Free Base CheckForm->FreeBasePath Check Label UsePolarSolvent Switch to a highly polar aprotic solvent (e.g., DMSO, DMF) HCL_Path->UsePolarSolvent AddBase Add an organic base (e.g., Et3N, DIPEA) to generate free base in situ HCL_Path->AddBase TrySonication Apply sonication for 5-15 minutes FreeBasePath->TrySonication TryHeating Gently heat mixture (e.g., 40-50 °C) Monitor for degradation TrySonication->TryHeating StillInsoluble Still Insoluble? TryHeating->StillInsoluble ConsiderCoSolvent Consider a co-solvent system (e.g., DCM/Methanol) StillInsoluble->ConsiderCoSolvent Yes DetermineSolubility Experimentally determine solubility to find a suitable solvent system StillInsoluble->DetermineSolubility Yes

Caption: Troubleshooting workflow for solubility issues.

Problem: The compound dissolved with heat but crashed out upon cooling.

This indicates that you have created a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved.

  • Solution 1: Re-heat the solution and add more solvent until it remains clear upon cooling to room temperature.

  • Solution 2: If your experiment can be conducted at an elevated temperature, maintain the heat throughout the process.

  • Solution 3: The solvent is not suitable for the desired concentration. Refer to the troubleshooting workflow to find a better solvent or co-solvent system.

Problem: The solution turned yellow/brown after heating.

This is a strong indicator of compound degradation.

  • Action: Immediately stop heating. Discard the solution and start again.

  • Prevention: Avoid heating this compound in that specific solvent. If heating is required, use a lower temperature or a different solvent. Attempt dissolution using non-thermal methods like sonication or extended stirring first.

Experimental Protocols

Protocol 1: Conversion of HCl Salt to Free Base for Improved Organic Solubility

This protocol describes the process of neutralizing the hydrochloride salt to generate the free base, which is more soluble in a wider range of organic solvents.

Materials:

  • This compound HCl salt

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon line for inert atmosphere (recommended)

Procedure:

  • To a clean, dry flask under an inert atmosphere, add the this compound HCl salt.

  • Add the desired anhydrous organic solvent to create a suspension (e.g., a concentration of 0.1-0.2 M).

  • Begin stirring the suspension at room temperature.

  • Slowly add 1.1 to 1.2 equivalents of the organic base (e.g., triethylamine) dropwise to the stirring suspension.

  • A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. The desired free base product should now be dissolved in the organic solvent.

  • Stir the mixture for 15-30 minutes to ensure the reaction is complete.

  • The resulting solution containing the free base can be used directly in the next step, or the ammonium salt precipitate can be removed by filtration if necessary.

Protocol 2: Experimental Determination of Approximate Solubility

When quantitative data is unavailable, this protocol can be used to estimate the solubility of the compound in a specific solvent.

Start Start: Select a Solvent Weigh Accurately weigh ~10 mg of compound into a vial Start->Weigh AddSolvent Add solvent in small, measured increments (e.g., 100 µL) Weigh->AddSolvent Mix Vortex or sonicate for 1-2 minutes after each addition AddSolvent->Mix Observe Is the solid fully dissolved? Mix->Observe AddMore Add another increment of solvent Observe->AddMore No Calculate Record total volume of solvent added. Calculate approximate solubility (mg/mL) Observe->Calculate Yes AddMore->Mix

Caption: Experimental workflow for solubility determination.

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound into a small glass vial.

  • Add the selected solvent in small, precise increments (e.g., 100 µL) using a calibrated pipette.

  • After each addition, cap the vial and vortex or sonicate for 1-2 minutes. Allow the solution to stand and observe if all the solid has dissolved.

  • Continue adding solvent increments until the solid is completely dissolved.

  • Record the total volume of solvent used to dissolve the compound.

  • Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • For more accurate thermodynamic solubility, the saturated solution should be stirred for several hours to ensure equilibrium is reached.[4]

References

Stability of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that the quantitative data and degradation pathways presented are illustrative and based on general chemical principles, as specific experimental data for this compound is not extensively available in peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its two key functional groups: the primary amine and the cyclic sulfone. The primary amine is susceptible to oxidation, especially at neutral to alkaline pH, which can lead to discoloration and the formation of degradation products. The sulfone group is generally stable; however, under extreme pH and high temperatures, the heterocyclic ring could potentially undergo cleavage.

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor in the stability of this compound.

  • Acidic Conditions (pH < 4): The primary amine will be protonated to form an ammonium salt. This protonation significantly reduces the susceptibility of the amino group to oxidation, thus enhancing its stability. However, very strong acidic conditions combined with high temperatures could potentially promote ring-opening reactions, although this is generally unlikely for a stable cyclic sulfone.

  • Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, a significant portion of the compound will be in its free amine form, which is more prone to oxidative degradation. The presence of atmospheric oxygen or other oxidizing agents can lead to the formation of impurities.

  • Strongly Alkaline Conditions (pH > 10): The free amine is the predominant species, increasing the risk of oxidation. Additionally, while the sulfone group is generally resistant to base-catalyzed hydrolysis, extreme alkaline conditions could potentially lead to degradation, although this would likely require harsh conditions (e.g., high concentration of base and elevated temperature).

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, plausible degradation products could include:

  • Oxidation Products: The primary amine can be oxidized to form a hydroxylamine or a nitroso derivative, which may lead to colored impurities.

  • Ring-Opened Products: Under harsh hydrolytic conditions (extreme pH and temperature), the tetrahydrothiopyran ring could theoretically cleave, although this is less common for cyclic sulfones. This could result in the formation of sulfonated, open-chain amines.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: To ensure long-term stability:

  • Solid Form: Store the solid compound in a well-sealed container at room temperature, protected from light and moisture.

  • Solutions: For aqueous solutions, it is advisable to use a mildly acidic buffer (e.g., pH 4-6) to keep the amine protonated and less susceptible to oxidation. Solutions should be stored in tightly capped containers, protected from light, and refrigerated (2-8 °C) for short-term storage. For long-term storage, freezing (-20 °C or below) is recommended. If possible, deoxygenate the solvent and store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Discoloration of the solution (yellowing or browning) upon storage or during an experiment.

Potential Cause Troubleshooting Steps
Oxidation of the amino group. This is more likely at neutral or alkaline pH and in the presence of oxygen.1. Control pH: Prepare solutions in a mildly acidic buffer (pH 4-6). 2. Inert Atmosphere: Purge the solvent with nitrogen or argon before dissolving the compound. Store the solution under an inert atmosphere. 3. Avoid Contaminants: Ensure solvents and glassware are free of trace metal ions, which can catalyze oxidation. 4. Protect from Light: Store solutions in amber vials or protect them from light.

Issue 2: Appearance of unexpected peaks in the chromatogram during HPLC analysis.

Potential Cause Troubleshooting Steps
On-column degradation. The compound may be unstable under the mobile phase conditions (e.g., high pH).1. Adjust Mobile Phase pH: If using a high pH mobile phase, consider lowering it if compatible with the desired chromatography. 2. Method Optimization: Evaluate different stationary phases and mobile phase compositions to find conditions where the compound is stable.
Degradation in the autosampler. The sample may be degrading while waiting for injection.1. Control Autosampler Temperature: Set the autosampler temperature to a lower value (e.g., 4 °C). 2. Limit Residence Time: Prepare fresh samples and minimize the time they spend in the autosampler before injection.
Formation of actual degradation products due to instability in the sample solvent.1. Investigate Sample Solvent: Ensure the sample is dissolved in a solvent that promotes its stability (e.g., mildly acidic buffer). 2. Perform Forced Degradation Studies: Systematically investigate the degradation under various stress conditions to identify and characterize the degradation products.

Issue 3: Poor recovery or loss of compound during sample workup.

Potential Cause Troubleshooting Steps
Adsorption to surfaces. The compound may be adsorbing to glassware or plasticware.1. Use Silanized Glassware: Pre-treat glassware to reduce active sites for adsorption. 2. Choose Appropriate Containers: Test different types of plasticware or use glass containers.
Degradation during extraction or concentration steps. 1. Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to high temperatures or extreme pH during sample preparation. 2. Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant to the sample, if compatible with the downstream analysis.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound.

Table 1: Illustrative Stability of this compound under Hydrolytic Stress Conditions.

ConditionTime (hours)Temperature (°C)% Recovery of Parent CompoundTotal Degradation Products (%)
0.1 M HCl246098.51.5
0.1 M HCl726095.24.8
Water (pH ~7)246099.10.9
Water (pH ~7)726097.52.5
0.1 M NaOH246096.83.2
0.1 M NaOH726090.59.5

Table 2: Illustrative Stability of this compound under Oxidative, Thermal, and Photolytic Stress.

Stress ConditionDuration% Recovery of Parent CompoundTotal Degradation Products (%)
3% H₂O₂24 hours85.314.7
Dry Heat (80°C)48 hours99.50.5
Photolytic (ICH Q1B)1.2 million lux hours99.20.8

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as for the acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the specified time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Sample: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the sample by HPLC. Compare the chromatogram to that of an untreated sample to identify and quantify degradation products.

Protocol 3: Stability-Indicating HPLC Method (Illustrative)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (% Recovery, % Degradation) hplc->data degradation_pathway cluster_acid_base Acidic/Basic Hydrolysis (Harsh Conditions) cluster_oxidation Oxidative Stress parent This compound C₅H₁₁NO₂S ring_opened Ring-Opened Product e.g., Sulfonated Amino Alcohol parent->ring_opened [H⁺] or [OH⁻] High Temp oxidized Oxidized Products e.g., Hydroxylamine, Nitroso derivative parent->oxidized [O]

Identifying and minimizing side products in the synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide and its derivatives. The focus is on identifying and minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and efficient method is the reductive amination of a corresponding tetrahydro-4H-thiopyran-4-one 1,1-dioxide with a primary or secondary amine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products of concern are:

  • Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Formed by the reduction of the starting ketone.[3]

  • Over-alkylated Tertiary Amine: This occurs when the secondary amine product reacts further with the ketone, leading to a tertiary amine.[3][4]

  • Aldol Condensation Products: Self-condensation of the starting ketone can occur under basic or acidic conditions.[5]

Q3: Which reducing agent is recommended for the reductive amination step?

A3: For optimal selectivity, milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are highly recommended over more potent ones like sodium borohydride (NaBH₄).[1][6][7] STAB is particularly effective as it rapidly reduces the intermediate iminium ion while only slowly reducing the starting ketone, thus minimizing the formation of the alcohol side product.[1][6]

Q4: How critical is pH control during the reaction?

A4: pH control is crucial for efficient imine formation and selective reduction. The reaction is typically carried out under weakly acidic conditions. Acetic acid is often used as a catalyst to facilitate imine formation.[3] For sodium cyanoborohydride, the reduction of the imine is more favorable at a pH between 6 and 7, which helps to prevent the reduction of the ketone.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem 1: Low yield of the desired amine and significant formation of the alcohol byproduct.
Possible Cause Recommended Solution
Use of a strong reducing agent: Sodium borohydride (NaBH₄) can readily reduce the starting ketone.[3][9]Switch to a milder reducing agent: Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][6][7]
Incorrect order of reagent addition: Adding the reducing agent before imine formation is complete.Allow sufficient time for imine formation: Stir the ketone and amine together for a period (e.g., 1 hour) before adding the reducing agent.[3] For NaBH₄, it is best to add it after imine formation is complete.[8]
Reaction conditions too acidic: Very low pH can inhibit imine formation and favor ketone reduction.Maintain weakly acidic conditions: Use a catalytic amount of acetic acid or a buffer system to maintain an optimal pH range.[3][8]
Problem 2: Presence of a significant amount of a higher molecular weight byproduct, likely the over-alkylated tertiary amine.
Possible Cause Recommended Solution
Incorrect stoichiometry: Using an excess of the starting ketone relative to the primary amine.Adjust stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 equivalents) to drive the reaction to the desired secondary amine.[3]
Prolonged reaction time or elevated temperature: These conditions can promote the reaction of the product secondary amine with the remaining ketone.Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long reaction periods.
Problem 3: The appearance of complex, high molecular weight impurities, possibly from aldol condensation.
Possible Cause Recommended Solution
Presence of strong base or acid: These conditions can catalyze the self-condensation of the enolizable starting ketone.Ensure neutral or weakly acidic conditions: Avoid strong acids or bases in the reaction mixture. The use of a catalytic amount of acetic acid is generally well-tolerated.[3]
High reaction temperature: Elevated temperatures can promote side reactions, including aldol condensation.Maintain ambient temperature: The reductive amination using STAB is typically effective at room temperature.[3]

Data Presentation

The choice of reducing agent significantly impacts the product distribution. The following table provides an illustrative comparison of expected outcomes based on the reactivity of different borohydrides in reductive amination.

Table 1: Illustrative Comparison of Reducing Agents in the Reductive Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

Reducing AgentDesired Amine YieldAlcohol Byproduct YieldComments
Sodium Borohydride (NaBH₄)ModerateSignificantReduces both imine and ketone. Best used in a two-step process.[9][10]
Sodium Cyanoborohydride (NaBH₃CN)HighLowSelective for imine reduction at pH 6-7.[1][7]
Sodium Triacetoxyborohydride (STAB)Very HighVery LowHighly selective for imine reduction; the reagent of choice for one-pot reactions.[1][6]

Note: The yields are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the synthesis of 4-(substituted-amino)tetrahydro-2H-thiopyran 1,1-dioxide derivatives.

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1 equivalent)

  • Desired primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Reductive_Amination_Pathway Ketone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Imine Iminium Ion Intermediate Ketone->Imine + Amine - H2O Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Side Reaction) Amine Primary/Secondary Amine Amine->Imine Product 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivative Imine->Product + [H] (Reducing Agent) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Identify Major Byproduct(s) (e.g., via LC-MS, NMR) Start->Check_Byproducts Is_Alcohol Is it the Alcohol Byproduct? Check_Byproducts->Is_Alcohol Is_Overalkylation Is it Over-alkylation Product? Is_Alcohol->Is_Overalkylation No Solution_Alcohol Use Milder Reducing Agent (e.g., STAB) Is_Alcohol->Solution_Alcohol Yes Is_Aldol Are they Aldol Adducts? Is_Overalkylation->Is_Aldol No Solution_Overalkylation Adjust Stoichiometry (Excess Amine) Is_Overalkylation->Solution_Overalkylation Yes Solution_Aldol Ensure Weakly Acidic pH and Ambient Temperature Is_Aldol->Solution_Aldol Yes End Optimized Reaction Is_Aldol->End No (Other Issues) Solution_Alcohol->End Solution_Overalkylation->End Solution_Aldol->End

References

Technical Support Center: Optimization of N-alkylation of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of this compound?

A1: There are two primary methods for the N-alkylation of this compound:

  • Direct N-alkylation: This method involves the reaction of this compound with an alkyl halide (or other alkylating agents like alkyl sulfonates) in the presence of a base.

  • Reductive Amination: This is a two-step, one-pot reaction where the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide, is first reacted with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired N-alkylated product.

Q2: My direct N-alkylation reaction is giving a low yield. What are the common causes?

A2: Low yields in direct N-alkylation are often due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or low reactivity of the alkylating agent.

  • Over-alkylation: The desired secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[1]

  • Side reactions: Depending on the substrate and conditions, side reactions such as elimination from the alkyl halide may occur.

  • Poor solubility: The starting materials or base may not be sufficiently soluble in the chosen solvent.

Q3: How can I minimize the formation of the over-alkylation product in direct N-alkylation?

A3: To minimize over-alkylation, you can:

  • Use an excess of the amine: Using a molar excess of this compound relative to the alkylating agent can favor mono-alkylation.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Control the stoichiometry: Use a strict 1:1 stoichiometry of the amine and alkylating agent if the reactivity is comparable.

Q4: What are the advantages of using reductive amination over direct N-alkylation?

A4: Reductive amination offers several advantages:

  • Reduced risk of over-alkylation: This method is generally more selective for the formation of the mono-alkylated product.[1]

  • Milder reaction conditions: Reductive amination can often be carried out under milder conditions than direct alkylation.

  • Use of readily available starting materials: Aldehydes and ketones are often more readily available and stable than the corresponding alkyl halides.

Q5: What are some common reducing agents used in reductive amination?

A5: Common reducing agents for reductive amination include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). STAB is often preferred as it is milder and more selective for the reduction of the iminium ion over the ketone.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation (Direct Alkylation) 1. Low reactivity of alkyl halide: Alkyl chlorides are less reactive than bromides and iodides. 2. Base is not strong enough or is insoluble. 3. Reaction temperature is too low. 1. Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction with an alkyl chloride or bromide. 2. Use a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃). 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Over-alkylation Product (Direct Alkylation) The N-alkylated product is more nucleophilic than the starting amine and reacts further with the alkylating agent.1. Use a larger excess of this compound. 2. Add the alkylating agent slowly to the reaction mixture. 3. Consider using reductive amination as an alternative method.
Low Yield in Reductive Amination 1. Inefficient imine formation. 2. Decomposition of the starting materials or product. 3. The reducing agent is not effective. 1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. 2. Ensure the reaction is run under appropriate temperature control. 3. Use a suitable reducing agent like sodium triacetoxyborohydride.
Reaction is Messy with Multiple Spots on TLC 1. Decomposition of starting materials or products. 2. Presence of impurities in starting materials or solvents. 3. Multiple side reactions are occurring. 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure and dry. 3. Re-evaluate the chosen reaction conditions (base, solvent, temperature). Consider switching to an alternative method (e.g., from direct alkylation to reductive amination).

Data Presentation

Table 1: Representative Conditions for Direct N-Alkylation of Cyclic Amines

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile8012Moderate to Good
Ethyl BromideCs₂CO₃DMF6024Moderate to Good
Methyl IodideTriethylamineTHF2548Moderate
Propyl BromideDBUDichloromethane2516Moderate

Note: The data in this table is representative of typical conditions for N-alkylation of cyclic secondary amines and should be optimized for the specific substrate.

Table 2: Representative Conditions for Reductive Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

AmineAldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)
AmmoniaBenzaldehydeNaBH(OAc)₃Dichloromethane2524Good
MethylamineAcetoneNaBH₃CNMethanol2512Good
AnilineCyclohexanoneNaBH(OAc)₃Dichloroethane2548Moderate to Good
This compoundVarious AldehydesNaBH(OAc)₃Dichloromethane2527-48Moderate to Good

Note: The data in this table is based on general procedures for reductive amination and a specific patent example for a related substrate. Conditions should be optimized for each specific reaction.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN).

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol describes a general procedure for the N-alkylation of an amine with tetrahydro-4H-thiopyran-4-one 1,1-dioxide via reductive amination.

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) and the chosen anhydrous solvent (e.g., DCE).

  • Add the amine (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction N-Alkylation Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with this compound or Tetrahydro-4H-thiopyran-4-one 1,1-dioxide direct_alk Direct Alkylation (with Alkyl Halide) start->direct_alk Method 1 reductive_am Reductive Amination (with Aldehyde/Ketone) start->reductive_am Method 2 workup Reaction Quench & Extraction direct_alk->workup reductive_am->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Final N-Alkylated Product analysis->final_product

Caption: General experimental workflow for the N-alkylation of this compound.

logical_relationship cluster_problem Common Problems cluster_solutions Potential Solutions cluster_outcome Desired Outcome low_yield Low Yield optimize_conditions Optimize Conditions (Base, Solvent, Temp) low_yield->optimize_conditions purify_reagents Purify Reagents low_yield->purify_reagents over_alkylation Over-alkylation control_stoich Control Stoichiometry (Excess Amine) over_alkylation->control_stoich change_method Change Method (e.g., to Reductive Amination) over_alkylation->change_method side_reactions Side Reactions side_reactions->optimize_conditions side_reactions->change_method high_yield High Yield of Mono-alkylated Product optimize_conditions->high_yield control_stoich->high_yield change_method->high_yield purify_reagents->high_yield

Caption: Troubleshooting logic for optimizing the N-alkylation reaction.

References

Technical Support Center: Stereoselective Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide analogs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound analogs?

A1: The main challenges include:

  • Controlling the diastereoselectivity (cis/trans relationship) during the introduction of the 4-amino group.

  • Achieving high enantioselectivity for chiral analogs.

  • Preventing over-oxidation or side reactions during the oxidation of the thiopyran ring to the 1,1-dioxide (sulfone).

  • Developing effective methods for the separation of stereoisomers when stereoselective synthesis is not completely successful.

Q2: What are the common strategies for introducing the 4-amino group with stereocontrol?

A2: Common strategies include:

  • Diastereoselective reduction of a 4-oxotetrahydro-2H-thiopyran 1,1-dioxide precursor: The choice of reducing agent can significantly influence the stereochemical outcome. Bulky reducing agents tend to attack from the less hindered face, leading to specific diastereomers.

  • Nucleophilic substitution of a suitable leaving group at the 4-position: This reaction's stereochemistry will depend on the mechanism (SN1 or SN2) and the stereochemistry of the starting material.

  • Use of chiral auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical course of subsequent reactions.

Q3: When is chiral resolution a necessary step?

A3: Chiral resolution is often required when:

  • A racemic or diastereomeric mixture is produced, and a single stereoisomer is needed for biological evaluation.

  • Enantioselective or diastereoselective methods fail to provide the desired stereoisomer with sufficient purity.

  • It is more cost-effective or time-efficient than developing a complex stereoselective synthesis from scratch. Common methods include preparative chiral HPLC or diastereomeric salt formation with a chiral resolving agent.[1][2][3]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Reductive Amination of 4-Oxotetrahydro-2H-thiopyran 1,1-dioxide

Symptoms:

  • Formation of a nearly 1:1 mixture of cis and trans isomers of the 4-amino product.

  • Inconsistent diastereomeric ratios between batches.

Possible Causes:

  • The reducing agent used is not sterically demanding enough to differentiate between the two faces of the intermediate imine.

  • Reaction conditions (temperature, solvent) are not optimized for selectivity.

Solutions:

  • Choice of Reducing Agent: The stereochemical outcome of the reduction of a 4-oxo intermediate is highly dependent on the reducing agent. As shown in studies on similar cyclic ketones, bulky reducing agents favor the formation of one diastereomer over another.

    • For the synthesis of the trans-diol from tetralin-1,4-dione, Red-Al was effective, while L-Selectride favored the cis-diol.[4] This suggests that a similar screening of reducing agents could optimize the stereoselectivity for your substrate.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with a range of solvents (e.g., THF, methanol, dichloromethane).

Summary of Reducing Agent Effects on Diastereoselectivity (Hypothetical Data for a 4-Oxo-Thiopyran Precursor)

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Mixture~ 60:40
Lithium Aluminium Hydride (LiAlH₄)Mixture~ 55:45
L-Selectride®cis-amino> 95:5
Sodium Triacetoxyborohydridetrans-amino> 90:10
Problem 2: Incomplete or Over-oxidation of the Thiopyran Ring

Symptoms:

  • Presence of the starting sulfide or the intermediate sulfoxide in the final product.

  • Formation of undesired byproducts due to oxidation of other functional groups.

Possible Causes:

  • Incorrect stoichiometry of the oxidizing agent.

  • Reaction time is too short or too long.

  • The oxidizing agent is too harsh and not chemoselective.

Solutions:

  • Choice of Oxidizing Agent:

    • For a controlled oxidation to the sulfone, meta-chloroperoxybenzoic acid (m-CPBA) is often used. Using a slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.

    • Oxone® is another effective and often milder alternative for oxidizing sulfides to sulfones.[5][6]

  • Stepwise Oxidation: To avoid over-oxidation, a two-step process can be employed: first, oxidize the sulfide to the sulfoxide, and then, after purification, oxidize the sulfoxide to the sulfone. This approach has been successful in the synthesis of related 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and their corresponding sulfones.[7]

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

Problem 3: Failure to Separate Enantiomers Using Chiral HPLC

Symptoms:

  • Co-elution of enantiomers on a chiral column.

  • Poor peak resolution.

Possible Causes:

  • The chiral stationary phase is not suitable for the analyte.

  • The mobile phase composition is not optimal.

  • The amino group is not derivatized, leading to poor interaction with the stationary phase.

Solutions:

  • Screen Chiral Columns: Test a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to find one that provides adequate separation.

  • Optimize Mobile Phase: Adjust the composition of the mobile phase, including the type of organic modifier (e.g., isopropanol, ethanol) and the concentration of additives (e.g., trifluoroacetic acid, diethylamine), to improve resolution.

  • Derivatization: If the free amine shows poor chromatographic behavior, consider derivatizing it with a suitable protecting group (e.g., Boc, Cbz) to improve its interaction with the chiral stationary phase.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of 4-Oxotetrahydro-2H-thiopyran 1,1-dioxide

  • Dissolve 4-oxotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a dehydrating agent, such as sodium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to enhance selectivity.

  • Slowly add a solution of the chosen reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound analog.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

Protocol 2: Oxidation of a 4-Aminotetrahydro-2H-thiopyran to its 1,1-Dioxide

  • Protect the amino group of the starting 4-aminotetrahydro-2H-thiopyran with a suitable protecting group (e.g., Boc anhydride) if necessary.

  • Dissolve the sulfide (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 2.2 eq, or Oxone®, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent such as a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting sulfone by recrystallization or column chromatography.

  • Deprotect the amino group if necessary.

Visualized Workflows and Pathways

stereoselective_synthesis_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_amination Amination Step cluster_product Product Analysis start 4-Oxotetrahydro-2H-thiopyran oxidation Oxidation to Sulfone start->oxidation e.g., m-CPBA reductive_amination Reductive Amination oxidation->reductive_amination Amine, Reducing Agent product Diastereomeric Mixture reductive_amination->product separation Chiral Separation product->separation Chiral HPLC or Diastereomeric Salt Resolution final_product Pure Stereoisomer separation->final_product

Caption: General workflow for the synthesis of this compound analogs.

troubleshooting_diastereoselectivity problem Poor Diastereoselectivity (e.g., 1:1 Mixture) cause1 Non-bulky Reducing Agent problem->cause1 cause2 High Reaction Temperature problem->cause2 solution1 Use Bulky Reducing Agent (e.g., L-Selectride) cause1->solution1 solution2 Lower Reaction Temperature (e.g., -78°C) cause2->solution2 check Analyze d.r. by NMR solution1->check solution2->check check->problem d.r. < 95:5 success Desired Diastereoselectivity Achieved check->success d.r. > 95:5

Caption: Troubleshooting logic for poor diastereoselectivity in reductive amination.

References

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide storage and handling to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, maintaining a controlled room temperature is advisable. Some suppliers recommend storing the hydrochloride salt of this compound under an inert gas atmosphere.[2]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes.[3] This includes wearing safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3] If there is a risk of dust formation, a NIOSH-approved respirator should be used.[3]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amino group and a sulfone group, this compound may be susceptible to degradation through oxidation and hydrolysis. The primary amine is a potential site for oxidative degradation. The stability of the thiopyran ring, even with the sulfone group, should be considered, although sulfones are generally stable.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents and strong acids.[1] Contact with these substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Review storage conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.2. Verify handling procedures: Confirm that appropriate PPE was used and that exposure to air and moisture was minimized during handling.3. Perform a purity check: Use an appropriate analytical method, such as HPLC, to assess the purity of the compound.
Physical changes in the compound (e.g., color change, clumping). Absorption of moisture or degradation.1. If moisture absorption is suspected, dry the compound under vacuum, provided it is thermally stable.2. If degradation is suspected, a purity analysis is recommended. The material may need to be repurified or a fresh batch ordered.
Inconsistent results between different batches of the compound. Variation in the purity or stability of different batches.1. Request a certificate of analysis (CoA) for each batch to compare purity levels.2. Perform stability studies on each new batch to ensure consistency.

Experimental Protocols

To assess the stability of this compound and identify potential degradants, forced degradation studies can be performed. These studies expose the compound to stress conditions to accelerate its degradation.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable solvent

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation (Acidic and Basic):

    • Acidic: Mix equal volumes of the stock solution and 0.1 N HCl.

    • Basic: Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep both solutions at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample in the dark at the same temperature.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Quantify the amount of undegraded compound and any degradation products.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study.

Stress Condition Time (hours) Assay of Active Substance (%) Major Degradant (%)
0.1 N HCl (60 °C) 2492.55.8
0.1 N NaOH (60 °C) 2488.29.1
3% H₂O₂ (RT) 2485.711.3
Photolytic (Solid) -99.1< 0.5
Photolytic (Solution) -97.81.5

Visualizations

Logical Workflow for Handling and Storage

G cluster_storage Storage cluster_handling Handling cluster_stability Stability Concern storage_conditions Store in a cool, dry, well-ventilated area container Keep container tightly sealed storage_conditions->container ppe Wear appropriate PPE (gloves, safety glasses) storage_conditions->ppe Before Use incompatibles Away from strong oxidizers and acids container->incompatibles dust Avoid dust formation ppe->dust hygiene Practice good industrial hygiene dust->hygiene hygiene->storage_conditions After Use degradation Potential for degradation purity_check Perform purity check (e.g., HPLC) degradation->purity_check purity_check->storage_conditions If stable

Caption: Decision workflow for proper storage and handling.

Potential Degradation Pathways

G cluster_pathways Degradation Pathways parent This compound oxidation Oxidation (e.g., N-oxide formation) parent->oxidation Oxidizing agents (e.g., H₂O₂) hydrolysis Hydrolysis (potential ring opening under harsh conditions) parent->hydrolysis Strong acid/base, heat photolysis Photolysis (e.g., radical formation) parent->photolysis UV/Visible light

Caption: Potential degradation routes for the compound.

Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation photo Photolysis start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis photo->analysis report Report Degradation Profile analysis->report

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Troubleshooting Coupling Reactions with 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when using this versatile building block in various synthetic transformations. The inherent electronic properties of this compound can lead to low reactivity, and this guide provides detailed troubleshooting advice and optimized protocols to help you achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in standard coupling reactions?

The primary reason for the low reactivity of this compound is the strong electron-withdrawing effect of the sulfone group (-SO₂-). This group significantly reduces the electron density on the nitrogen atom of the amine, thereby decreasing its nucleophilicity.[1][2] A lower nucleophilicity means the amine is less able to attack electrophilic centers, which is a critical step in many coupling reactions.

Q2: I am seeing very low to no yield in my amide coupling reaction. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions with this amine are common due to its reduced nucleophilicity. Standard coupling reagents may not be sufficiently reactive to promote the reaction.

Troubleshooting Steps & Solutions:

  • Choice of Coupling Reagent: Standard reagents like DCC or EDC/HOBt may be ineffective.[3] Switch to more potent onium salt-based coupling reagents such as HATU, HBTU, or COMU. These reagents are known to be more effective for coupling sterically hindered or electron-deficient amines.[3]

  • In Situ Acyl Fluoride Formation: An alternative strategy is the in situ formation of an acyl fluoride from the carboxylic acid. Acyl fluorides are highly reactive and can couple with weakly nucleophilic amines. Reagents like BTFFH or TFFH can be used for this purpose.[4][5][6][7]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[4][5][6]

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the desired amine.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred.[8]

  • Optimized Protocol with EDC/DMAP: For some electron-deficient anilines, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[9][10][11]

Logical Flow for Troubleshooting Amide Coupling:

Amide_Coupling_Troubleshooting cluster_solutions Recommended Solutions start Low/No Amide Product check_reagent Assess Coupling Reagent start->check_reagent check_conditions Evaluate Reaction Conditions check_reagent->check_conditions Using standard reagents (DCC, EDC/HOBt) outcome_fail Still Low Yield check_conditions->outcome_fail Standard temp. & base outcome_success Successful Coupling use_potent_reagent Switch to HATU, HBTU, or COMU outcome_fail->use_potent_reagent form_acyl_fluoride Use BTFFH or TFFH to form acyl fluoride outcome_fail->form_acyl_fluoride increase_temp Increase Reaction Temperature outcome_fail->increase_temp use_dmf_nmp Use DMF or NMP as solvent outcome_fail->use_dmf_nmp use_potent_reagent->outcome_success form_acyl_fluoride->outcome_success increase_temp->outcome_success use_dmf_nmp->outcome_success

Troubleshooting logic for amide coupling.
Q3: My reductive amination with this compound is not proceeding. What should I try?

The key challenge in the reductive amination of this amine is the initial formation of the imine or iminium ion, which is often the rate-limiting step with electron-deficient amines.

Troubleshooting Steps & Solutions:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[12][13] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.

  • pH Control: The reaction is typically favored under mildly acidic conditions (pH 4-5) to facilitate the dehydration step in imine formation without excessively protonating the amine.[14]

  • Lewis Acid Catalysis: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can help to activate the carbonyl group towards nucleophilic attack by the weakly basic amine.[13]

  • Stepwise Procedure: If a one-pot reaction fails, consider a stepwise approach. First, form the imine, which may require elevated temperatures and removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the isolated imine.[15]

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow start Start: Aldehyde/Ketone + This compound mix Mix in appropriate solvent (e.g., DCE, THF) start->mix add_acid Add mild acid (e.g., AcOH) to catalyze imine formation (pH 4-5) mix->add_acid add_reductant Add reducing agent (e.g., NaBH(OAc)₃) add_acid->add_reductant react Stir at room temperature and monitor by LC-MS/TLC add_reductant->react workup Aqueous workup and purification react->workup product Desired secondary amine product workup->product

General workflow for reductive amination.
Q4: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound with poor results. How can I optimize this reaction?

Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to the electronic properties of the amine. The low nucleophilicity of this compound can hinder the catalytic cycle.

Troubleshooting Steps & Solutions:

  • Ligand Selection: The choice of phosphine ligand is crucial. For electron-poor amines, sterically hindered and electron-rich ligands are often required to promote both the oxidative addition and reductive elimination steps.[16] Consider using ligands such as XantPhos or BrettPhos.

  • Base Selection: While strong bases like NaOtBu or LHMDS are common, they can sometimes lead to substrate decomposition. For sensitive substrates, milder bases like K₂CO₃ or DBU can be attempted, although this may require more forcing conditions.[17][18][19]

  • Catalyst System: Using a pre-catalyst can sometimes lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.

  • Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[19]

Signaling Pathway for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination + Base pd_complex1->amine_coordination R'R''NH pd_complex2 Ar-Pd(II)(NR'R'')L₂ amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables summarize typical yields for coupling reactions with electron-deficient amines under various conditions, providing a comparative overview of different methodologies.

Table 1: Amide Coupling with Electron-Deficient Amines

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1HATU (1.0 eq)DIPEA (5.0 eq)DMF23538[9]
2BOP-Cl (1.5 eq)Et₃N (3.0 eq)CH₂Cl₂232428[9]
3EDC (1.0 eq), DMAP (1.0 eq), HOBt (cat.)DIPEAMeCN234251-93[9]
4BTFFH (1.5 eq)DIPEA (4.5 eq)CH₂Cl₂801281-93[4]

Table 2: Reductive Amination with Challenging Amines

EntryCarbonyl SubstrateAmineReducing AgentSolventAdditiveYield (%)Reference
1AldehydePrimary AmineNaBH(OAc)₃DCENoneHigh[12]
2KetonePrimary AmineNaBH₃CNMeOHTi(OiPr)₄Good[13]
3AldehydeAnilineH₂/Pd-CEtOHNoneVariable[20]
4KetoneSecondary AmineNaBH₄ (stepwise)MeOHNoneGood[15]

Detailed Experimental Protocols

Protocol 1: Amide Coupling using BTFFH for Electron-Deficient Amines[4]
  • To a dry reaction vial under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA, 4.5 equivalents) and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid by forming the acyl fluoride in situ.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Seal the vial and heat the reaction at 80 °C overnight (approximately 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride[12]
  • To a reaction flask, add the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (1.1 equivalents) to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by flash column chromatography.

References

Removal of impurities from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the likely impurities from each?

A1: There are two primary synthetic routes for this compound, each with a distinct impurity profile.

  • Route 1: Reductive Amination of Tetrahydrothiopyran-4-one 1,1-dioxide. This is a widely used method for forming the amine.[1][2] Potential impurities include:

    • Unreacted Starting Material: Tetrahydrothiopyran-4-one 1,1-dioxide.

    • Over-reduction Product: 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide.

    • Byproducts from Reducing Agent: Dependent on the specific reducing agent used. For example, use of sodium borohydride can lead to borate salts.

  • Route 2: Oxidation of 4-Aminotetrahydro-2H-thiopyran. This route involves the oxidation of the sulfide to the sulfone.[3] Common impurities include:

    • Unreacted Starting Material: 4-Aminotetrahydro-2H-thiopyran.

    • Partially Oxidized Intermediate: 4-Aminotetrahydro-2H-thiopyran 1-oxide (the sulfoxide).

    • Oxidant Byproducts: If using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), meta-chlorobenzoic acid will be a significant byproduct.[4][5][6][7]

Q2: My reaction mixture is a complex mess. What's the first step I should take to purify my product?

A2: For a complex mixture, a simple aqueous work-up is a good starting point to remove many water-soluble and some water-insoluble impurities. Given that the target compound is often prepared as a hydrochloride salt, it will have good water solubility.[8]

  • Acid/Base Extraction: If your product is the free amine, you can dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the purified free amine.

  • Washing: If your product is the hydrochloride salt in an organic solvent, washing with brine can help remove some water-soluble impurities.

Q3: I'm struggling with recrystallization. Can you provide some guidance?

A3: Recrystallization is a powerful technique for purifying crystalline solids. For this compound hydrochloride, which is a polar salt, polar solvents are a good starting point.

  • Solvent Selection: Consider solvents like methanol, ethanol, isopropanol, or a mixture of these with water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Troubleshooting:

    • Oiling out: If the compound "oils out" instead of crystallizing, this means the solution is supersaturated or the cooling is too rapid. Try using a more dilute solution, a different solvent system, or slower cooling.

    • No crystals form: If no crystals form upon cooling, the solution may be too dilute, or nucleation is slow. Try evaporating some of the solvent, scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal.

    • Poor recovery: If the yield is low, too much solvent may have been used, or the compound has significant solubility in the cold solvent. Try reducing the amount of solvent or using a solvent in which the compound is less soluble.

Q4: What are the best chromatographic techniques for purifying this compound?

A4: Both ion-exchange and reversed-phase chromatography are highly effective for purifying polar, ionizable compounds like this compound.

  • Ion-Exchange Chromatography (IEC): Since the target molecule is a primary amine, it will be protonated at acidic to neutral pH and can be purified using a cation-exchange resin.[9][10][11] Impurities without a positive charge will pass through the column. The bound product can then be eluted by increasing the salt concentration or the pH of the eluent.

  • Reversed-Phase Chromatography (RPC): This technique is excellent for separating polar compounds.[12][13] A C18 column is a common choice. Due to the polar nature of the analyte, a mobile phase with a high aqueous content is typically required.[14][15] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the amine is consistently protonated.

Q5: How can I detect and quantify the impurities in my sample?

A5: The most powerful analytical techniques for identifying and quantifying impurities in your reaction mixture are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18][19]

  • LC-MS: This technique is ideal for separating the components of your mixture and providing the molecular weight of each, which is a crucial first step in identifying impurities.

  • NMR: 1H and 13C NMR can provide detailed structural information about the impurities, allowing for their definitive identification. This is often done after isolating the impurity.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Oiling out Solution is too concentrated; Cooling is too fast; Inappropriate solvent.Dilute the solution with more solvent; Allow the solution to cool more slowly (e.g., in a Dewar flask); Try a different solvent or a mixed solvent system.
No crystal formation Solution is too dilute; Nucleation is inhibited.Evaporate some of the solvent to increase concentration; Scratch the inner surface of the flask with a glass rod; Add a seed crystal of the pure compound.
Low yield Compound is too soluble in the cold solvent; Too much solvent was used.Cool the solution in an ice bath to further decrease solubility; Use a different solvent in which the compound is less soluble; Use the minimum amount of hot solvent necessary for dissolution.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter before cooling; A second recrystallization may be necessary.
Chromatographic Purification Troubleshooting
Technique Problem Possible Cause Suggested Solution
Ion-Exchange Product does not bind to the column Incorrect pH of the loading buffer (product is not charged); Column capacity exceeded.Ensure the pH of the loading buffer is at least 1-2 pH units below the pKa of the amine to ensure protonation; Use a larger column or load less sample.
Ion-Exchange Product does not elute Elution buffer is not strong enough (salt concentration or pH is too low).Increase the salt concentration of the elution buffer or increase the pH to deprotonate the amine.
Reversed-Phase Poor peak shape (tailing) Secondary interactions between the amine and residual silanols on the silica support.Add a competing amine (e.g., triethylamine) or an acid (e.g., TFA, formic acid) to the mobile phase to improve peak shape.
Reversed-Phase Product elutes in the void volume The compound is too polar for the stationary phase and mobile phase conditions.Use a more polar stationary phase (e.g., embedded polar group column) or increase the aqueous content of the mobile phase. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[13]

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound hydrochloride to a minimal amount of a suitable hot solvent (e.g., ethanol/water). Stir and heat until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

General Protocol for Ion-Exchange Chromatography
  • Column Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex 50W).

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the target compound is charged (e.g., pH 4-5).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound product using a gradient of increasing salt concentration (e.g., 0.1 M to 2 M NaCl) or by increasing the pH of the buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.

Quantitative Data Summary

The efficiency of purification will depend on the specific impurities present and the chosen method. The following table provides typical recovery and purity data for the described techniques.

Purification Method Typical Purity of Starting Material (%) Typical Purity of Final Product (%) Typical Recovery (%) Key Considerations
Recrystallization 70-90>9860-85Highly dependent on the impurity profile and solubility differences. May require multiple recrystallizations.
Ion-Exchange Chromatography 50-80>9970-90Excellent for removing non-ionic or same-charged impurities.
Reversed-Phase Chromatography 50-90>9975-95Very high resolution, but may require method development to optimize separation.

Visualizations

Experimental Workflow for Purification

purification_workflow crude Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) crude->workup recrystallization Recrystallization workup->recrystallization chromatography Chromatography workup->chromatography pure_product Pure Product (>99%) recrystallization->pure_product analysis Purity Analysis (LC-MS, NMR) recrystallization->analysis chromatography->pure_product chromatography->analysis pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic for Failed Recrystallization

recrystallization_troubleshooting start Recrystallization Fails oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Use more solvent Cool slower Change solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Yes solution3 Use less solvent Cool to lower temp Change solvent low_yield->solution3 Yes end Successful Recrystallization solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide and its Sulfoxide Analog as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide and its corresponding sulfoxide analog, 4-Aminotetrahydro-2H-thiopyran 1-oxide, with a focus on their potential roles as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. Due to the limited availability of direct comparative studies in the public domain, this guide synthesizes information on the general properties of sulfone and sulfoxide compounds in medicinal chemistry and outlines a comprehensive experimental framework for their head-to-head evaluation.

Introduction to the Amyloid Cascade and γ-Secretase Modulation

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of the Aβ42 peptide, a product of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. γ-Secretase modulators are a promising therapeutic strategy that aim to allosterically modulate the γ-secretase complex to selectively reduce the production of the toxic Aβ42 species, while increasing the formation of shorter, less amyloidogenic Aβ peptides, such as Aβ38. Unlike γ-secretase inhibitors (GSIs), GSMs do not inhibit the overall activity of the enzyme, thereby avoiding mechanism-based toxicities associated with the inhibition of other critical signaling pathways, most notably Notch signaling.

The core structure of 4-aminotetrahydro-2H-thiopyran is a key scaffold in the development of central nervous system (CNS) therapeutics due to its potential to cross the blood-brain barrier. The oxidation state of the sulfur atom, as a sulfoxide or a sulfone, can significantly impact the molecule's physicochemical properties, pharmacokinetics, and biological activity. This guide explores the hypothetical differences between the 1,1-dioxide (sulfone) and 1-oxide (sulfoxide) analogs and provides the necessary experimental protocols to validate these hypotheses.

Hypothetical Comparative Profile

Based on general principles of medicinal chemistry and bioisosterism, a hypothetical comparative profile of the two analogs is presented below. It is crucial to note that these are projected characteristics that require experimental validation.

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties

Property4-Aminotetrahydro-2H-thiopyran 1-oxide (Sulfoxide)This compound (Sulfone)Rationale
Aqueous Solubility HigherLowerSulfoxides are generally more polar and often exhibit higher aqueous solubility than their corresponding sulfones.
Lipophilicity (LogP) LowerHigherThe additional oxygen atom in the sulfone can increase lipophilicity compared to the sulfoxide.
Metabolic Stability LowerHigherSulfoxides can be metabolically converted to the corresponding sulfone or reduced back to the sulfide. Sulfones are generally more metabolically stable.[1]
Blood-Brain Barrier (BBB) Permeability Potentially HigherPotentially LowerWhile increased lipophilicity can favor BBB penetration, the higher polarity of the sulfone may hinder it. This needs experimental verification.
Prodrug Potential YesNoThe sulfoxide could act as a prodrug, being oxidized in vivo to the potentially more active sulfone.[2][3]

Table 2: Hypothetical In Vitro Biological Activity Profile

Parameter4-Aminotetrahydro-2H-thiopyran 1-oxide (Sulfoxide)This compound (Sulfone)
γ-Secretase Modulation (Aβ42 IC₅₀) > 1 µM< 500 nM
Aβ38 Induction (EC₅₀) > 1 µM< 1 µM
Notch Signaling Inhibition (IC₅₀) > 10 µM> 10 µM
Cellular Toxicity (CC₅₀) > 50 µM> 50 µM

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its sulfoxide analog, the following experimental protocols are recommended.

In Vitro γ-Secretase Modulation Assay

This assay will determine the potency of the compounds in modulating γ-secretase activity by measuring the reduction of secreted Aβ42 and the increase in Aβ38 in a cell-based model.

a. Cell Culture and Treatment:

  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 (H4-APP695).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates. Once confluent, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) or vehicle (DMSO). Incubate for 24 hours.

b. Quantification of Aβ Peptides (ELISA):

  • Collect the conditioned media from the treated cells.

  • Quantify the levels of Aβ42 and Aβ38 using commercially available sandwich ELISA kits following the manufacturer's instructions.

  • Generate dose-response curves and calculate the IC₅₀ for Aβ42 reduction and EC₅₀ for Aβ38 induction.

experimental_workflow_gamma_secretase cluster_cell_culture Cell Culture & Treatment cluster_elisa Aβ Quantification (ELISA) start Seed H4-APP695 cells in 96-well plates treatment Treat with serial dilutions of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide or sulfoxide analog start->treatment incubation Incubate for 24 hours treatment->incubation collect_media Collect conditioned media incubation->collect_media elisa Perform Aβ42 and Aβ38 ELISA collect_media->elisa data_analysis Generate dose-response curves and calculate IC50/EC50 elisa->data_analysis signaling_pathway cluster_app APP Processing cluster_gsm γ-Secretase Modulation APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 cleavage by beta_secretase β-secretase gamma_secretase γ-secretase AICD AICD Abeta42 Aβ42 (toxic) Abeta38 Aβ38 (less toxic) C99->AICD C99->Abeta42 cleavage by C99->Abeta38 Abeta_aggregation Aβ Aggregation & Plaque Formation Abeta42->Abeta_aggregation leads to GSM 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide or 1-oxide GSM->gamma_secretase modulates AD_pathology Alzheimer's Disease Pathology Abeta_aggregation->AD_pathology contributes to

References

Validating the Efficacy of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide-based Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide core has emerged as a promising pharmacophore in the design of enzyme inhibitors. Its unique structural and electronic properties offer potential advantages in potency, selectivity, and pharmacokinetic profiles. This guide provides an objective in vitro comparison of the performance of compounds based on this scaffold against relevant alternatives, supported by experimental data and detailed methodologies.

Section 1: Inhibition of Serine Proteases - A Case Study in Plasmin Inhibition

The fibrinolytic system, crucial for the dissolution of blood clots, is tightly regulated by a cascade of serine proteases, with plasmin being a key enzyme. Dysregulation of this system is implicated in various pathologies, making plasmin and other related serine proteases attractive therapeutic targets.

Comparative In Vitro Efficacy

A study comparing peptide-based inhibitors of plasmin revealed the superior potency of compounds incorporating the tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus over those with a cyclohexanone core. The electron-withdrawing nature of the sulfone group in the thiopyran scaffold is believed to contribute to this enhanced activity.[1]

Compound IDCore ScaffoldTarget EnzymeIC50 (µM)Reference
Compound A CyclohexanonePlasmin25[1]
Compound B Tetrahydro-4H-thiopyran-4-one 1,1-dioxidePlasmin5.5[1]

Table 1: Comparison of IC50 values for plasmin inhibitors with different core scaffolds.

Experimental Protocols

Plasmin Inhibition Assay (Chromogenic)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of plasmin.

Materials:

  • Human Plasmin

  • Chromogenic Plasmin Substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of human plasmin to each well of the microplate.

  • Add the diluted test compounds to the respective wells. Include a control group with solvent only.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period.

  • The rate of substrate cleavage is proportional to the plasmin activity. Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plasmin_Inhibition_Assay cluster_workflow Experimental Workflow Prepare Reagents Prepare Reagents Dispense Plasmin Dispense Plasmin Prepare Reagents->Dispense Plasmin 1. Add Inhibitor Add Inhibitor Dispense Plasmin->Add Inhibitor 2. Pre-incubate Pre-incubate Add Inhibitor->Pre-incubate 3. Add Substrate Add Substrate Pre-incubate->Add Substrate 4. Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance 5. Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 6.

Caption: Workflow for the in vitro plasmin inhibition assay.

Section 2: Targeting Neurological Disorders - BACE1 Inhibition in Alzheimer's Disease

The this compound scaffold is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. One of the key targets in Alzheimer's drug discovery is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-beta peptides.

Comparative In Vitro Efficacy

While specific in vitro data for this compound-based BACE1 inhibitors is still emerging in publicly available literature, a comparison with established BACE1 inhibitors provides a benchmark for efficacy.

Compound IDCore ScaffoldTarget EnzymeIC50 (nM)Reference
Verubecestat (MK-8931) Picolinamide derivativeBACE113
Lanabecestat (AZD3293) Amidine derivativeBACE10.6
Elenbecestat (E2609) Imidazopyridine derivativeBACE1~7
Compound C (Hypothetical) This compoundBACE1TBD-

Table 2: In vitro potency of selected BACE1 inhibitors. "TBD" indicates that data for a compound with the specified scaffold is yet to be determined or published.

Experimental Protocols

BACE1 Inhibition Assay (FRET-based)

This in vitro assay measures the ability of compounds to inhibit the cleavage of a specific peptide substrate by recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET (Förster Resonance Energy Transfer) substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted test compounds to the wells of the microplate.

  • Add the BACE1 enzyme solution to all wells, except for the blank controls.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FRET substrate solution to each well.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic or endpoint mode.

  • The increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

BACE1_Signaling_Pathway cluster_pathway Amyloid Precursor Protein (APP) Processing cluster_inhibition Inhibitor Action APP APP sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 APP->C99 BACE1 cleavage Ab Aβ (Amyloid-beta) C99->Ab γ-secretase cleavage AICD AICD C99->AICD γ-secretase cleavage BACE1_Inhibitor BACE1 Inhibitor (e.g., 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide based) BACE1_Inhibitor->APP Blocks cleavage

Caption: Simplified signaling pathway of APP processing and the site of action for BACE1 inhibitors.

Conclusion

The this compound scaffold demonstrates significant potential in the development of potent enzyme inhibitors. As evidenced by the plasmin inhibition data, this core can confer superior activity compared to other cyclic structures. While further research is needed to fully elucidate its efficacy against a broader range of targets, particularly in the context of neurological disorders, the available information warrants continued investigation of this promising chemical entity. The detailed experimental protocols provided in this guide offer a foundation for researchers to validate the in vitro efficacy of novel compounds based on this versatile scaffold.

References

In Vivo Performance of Drug Candidates Featuring a 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Scaffold: A Comparative Analysis of Structurally Related Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of in vivo studies for drug candidates explicitly containing the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold. This versatile chemical building block is primarily documented in the context of synthetic chemistry and as a component in the design of novel therapeutics, particularly for neurological disorders, due to its potential to cross the blood-brain barrier.[1] However, to provide a valuable comparative guide for researchers and drug development professionals, this report details the in vivo performance of drug candidates containing structurally analogous scaffolds. The following sections will objectively compare the in vivo pharmacokinetics, efficacy, and safety of compounds built upon related cyclic sulfone and tetrahydrothiopyran frameworks, supported by experimental data and methodologies.

Comparative Analysis of In Vivo Studies

To offer insights into the potential in vivo behavior of molecules containing the this compound scaffold, this guide examines drug candidates with related structural motifs that have undergone in vivo evaluation. The selected alternatives share key features such as a six-membered heterocyclic ring and the presence of a sulfone or a related functional group.

Gamma-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase inhibitors represent a class of molecules investigated for the treatment of Alzheimer's disease. While specific drug candidates with the this compound scaffold are not publicly disclosed, the in vivo evaluation of other gamma-secretase inhibitors provides a relevant comparative framework.

One such example is ELN475516, an amyloid precursor protein (APP) selective gamma-secretase inhibitor. In vivo studies were conducted to assess its efficacy in reducing brain amyloid-β (Aβ) levels, a key pathological hallmark of Alzheimer's disease.

Table 1: In Vivo Efficacy of ELN475516 in Wild-Type Mice

Dosage (mg/kg/dose, b.i.d.)Brain Aβ Reduction (%)
15Not specified
1000Significant reduction

Data extracted from in vivo studies on ELN475516.[2] The study notes discordant efficacy for a similar compound, ELN318463, in PDAPP versus wild-type FVB mice, highlighting the importance of the animal model in evaluating in vivo performance.

The in vivo efficacy of gamma-secretase inhibitors like ELN475516 is typically assessed in rodent models. A common experimental workflow is as follows:

G cluster_0 Animal Dosing cluster_1 Sample Collection and Processing cluster_2 Biochemical Analysis animal_selection Select appropriate mouse strain (e.g., wild-type FVB) dosing Administer test compound (e.g., ELN475516) via oral gavage twice daily (b.i.d.) for a specified duration (e.g., 7 days) animal_selection->dosing euthanasia Euthanize animals at the end of the treatment period dosing->euthanasia brain_extraction Harvest brain tissue euthanasia->brain_extraction homogenization Homogenize brain tissue in appropriate buffer brain_extraction->homogenization elisa Quantify Aβ levels using ELISA homogenization->elisa data_analysis Analyze data to determine the percentage reduction in brain Aβ elisa->data_analysis

Figure 1: Experimental workflow for in vivo efficacy testing of gamma-secretase inhibitors.

The signaling pathway affected by these inhibitors is the Notch signaling pathway, which is crucial for cell-fate decisions. Inhibition of gamma-secretase can interfere with this pathway, leading to potential side effects.

cluster_pathway Notch Signaling Pathway Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase Notch_Receptor->Gamma_Secretase Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activates GSI Gamma-Secretase Inhibitor GSI->Gamma_Secretase Inhibits

Figure 2: Simplified diagram of the Notch signaling pathway and the action of gamma-secretase inhibitors.
Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of modern oncology. While no specific kinase inhibitors with the this compound scaffold have been detailed in in vivo studies, the development of other kinase inhibitors provides a useful point of comparison. For instance, novel 2,4-diaminopyrimidines have been synthesized and evaluated for their anti-anaplastic lymphoma kinase (ALK) activities.[3]

One such compound, designated as compound 17b, demonstrated potent inhibitory activity in an H3122 tumor xenograft model.[3]

Table 2: In Vivo Efficacy of Compound 17b in a Tumor Xenograft Model

Animal ModelCompoundDosingTumor Growth Inhibition
H3122 Xenograft17bNot specifiedHighly potent

Data from in vivo efficacy study of a novel ALK inhibitor.[3]

The in vivo efficacy of kinase inhibitors is often evaluated in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.

G cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis cell_culture Culture human cancer cells (e.g., H3122) implantation Implant cancer cells subcutaneously into immunocompromised mice cell_culture->implantation tumor_growth Monitor tumor growth until a specific size is reached implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer test compound or vehicle control randomization->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring euthanasia Euthanize mice at the end of the study monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision data_analysis Calculate tumor growth inhibition tumor_excision->data_analysis

Figure 3: General workflow for an in vivo tumor xenograft study.

Kinase inhibitors target specific signaling pathways that are often dysregulated in cancer. For example, ALK inhibitors block the signaling cascade downstream of the ALK receptor tyrosine kinase.

cluster_pathway ALK Signaling Pathway ALK ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) ALK->Downstream Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK Inhibits

Figure 4: Simplified representation of the ALK signaling pathway and the action of ALK inhibitors.

Conclusion

While direct in vivo data for drug candidates containing the this compound scaffold are not currently available in the public domain, this guide provides a comparative framework by examining structurally related compounds. The in vivo performance of gamma-secretase inhibitors and kinase inhibitors highlights the critical importance of animal models, dosing regimens, and target engagement in determining the therapeutic potential of a drug candidate. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and similar chemical scaffolds. As research progresses, it is anticipated that in vivo data for drug candidates incorporating the this compound scaffold will become available, allowing for a more direct and comprehensive comparison.

References

The Sulfone Scaffold: A Comparative Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among these, the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide core has emerged as a promising pharmacophore. Its rigid, three-dimensional structure and the presence of a hydrogen bond-accepting sulfone group offer unique opportunities for designing targeted inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a focus on their application as enzyme inhibitors.

This guide will delve into a direct comparison of the tetrahydro-4H-thiopyran-4-one 1,1-dioxide scaffold, a close analog of the titular compound, against a simple cyclohexanone core in the context of serine protease inhibition. This analysis will be supported by quantitative data, detailed experimental protocols, and visualizations to clearly illustrate the underlying principles of their activity.

Comparative Inhibition of Plasmin: A Case Study

A key study highlights the advantageous properties of the tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus in the design of inhibitors for plasmin, a serine protease involved in angiogenesis, a critical process for tumor growth and metastasis.[1] The electron-withdrawing nature of the sulfone functional group was found to be a beneficial feature for enhancing inhibitor potency.[1]

To objectively assess the contribution of the sulfone scaffold, three pairs of inhibitors were synthesized and evaluated. In each pair, one inhibitor was based on a cyclohexanone core, while the other incorporated the tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus.[1] The results demonstrated a consistent and significant increase in potency for the sulfone-containing compounds.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the six compounds against plasmin.

Compound IDCore ScaffoldR GroupIC50 (µM)
1 Cyclohexanone(4-guanidinobenzoyl)> 200
2 Tetrahydro-4H-thiopyran-4-one 1,1-dioxide(4-guanidinobenzoyl)65
3 Cyclohexanone(4-guanidinobenzyl)100
4 Tetrahydro-4H-thiopyran-4-one 1,1-dioxide(4-guanidinobenzyl)30
5 Cyclohexanone(4-guanidinophenyl)acetyl25
6 Tetrahydro-4H-thiopyran-4-one 1,1-dioxide(4-guanidinophenyl)acetyl5.5

Data sourced from a comparative study on plasmin inhibitors.[1]

The data clearly indicates that the presence of the sulfone group enhances inhibitor potency by a factor of 3 to 5 compared to the simple cyclohexanone core.[1] Compound 6 , incorporating the tetrahydro-4H-thiopyran-4-one 1,1-dioxide scaffold, emerged as the most potent inhibitor with an IC50 value of 5.5 µM.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed methodologies for the key experiments are provided below.

Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The synthesis of the core scaffold is a critical first step. A general synthetic pathway is outlined below.

synthesis_workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_product Product start Commercially Available Thiopyran oxidation Oxidation of Sulfide (e.g., with m-CPBA or Oxone) start->oxidation Step 1 product Tetrahydro-4H-thiopyran-4-one 1,1-dioxide oxidation->product Step 2

Caption: General workflow for the synthesis of the core scaffold.

A typical procedure involves the oxidation of a corresponding thiopyran derivative. For instance, the oxidation of tert-butyl(4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone can afford the trans sulfoxide with high efficiency and selectivity.

Plasmin Inhibition Assay

The enzymatic activity of plasmin and the inhibitory effects of the synthesized compounds were determined using a chromogenic substrate assay.

  • Reagents and Buffers:

    • Human plasmin

    • Chromogenic substrate (e.g., S-2251)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • A solution of human plasmin in the assay buffer is pre-incubated with various concentrations of the inhibitor compounds for a specified time at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

assay_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis plasmin Plasmin Solution pre_incubation Pre-incubation plasmin->pre_incubation inhibitor Inhibitor (Varying Concentrations) inhibitor->pre_incubation plate 96-well Plate substrate Add Chromogenic Substrate pre_incubation->substrate measurement Measure Absorbance substrate->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for the plasmin inhibition assay.

Broader Implications and Future Directions

While the presented case study focuses on plasmin, the this compound scaffold holds potential for inhibiting other enzyme classes. For instance, various heterocyclic compounds are being explored as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[2][3][4] The structural features of the thiopyran sulfone core, particularly its ability to engage in hydrogen bonding and occupy specific pockets within an enzyme's active site, make it an attractive candidate for the design of novel inhibitors for a range of targets.

Future SAR studies should focus on systematically modifying the amino group and other positions of the thiopyran ring to explore interactions with different enzyme active sites. The insights gained from such studies will be invaluable for the development of the next generation of targeted therapies.

sar_logic scaffold 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Core modifications Systematic Modifications (R-groups at various positions) scaffold->modifications activity Biological Activity Screening (e.g., Enzyme Inhibition Assays) modifications->activity sar_analysis Structure-Activity Relationship Analysis activity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Logical flow of a structure-activity relationship study.

References

Assessing the target engagement of inhibitors derived from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing Target Engagement of Novel Inhibitors

Introduction

This guide provides a comparative overview of modern techniques for assessing the target engagement of novel small-molecule inhibitors, using compounds derived from the 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold as a hypothetical framework. While specific target engagement data for this class of molecules is not extensively available in the public domain, the principles and methodologies described herein are universally applicable for researchers, scientists, and drug development professionals. The this compound hydrochloride is recognized as a versatile building block in the synthesis of bioactive molecules for pharmaceuticals.[1]

Quantifying the interaction between a drug candidate and its intended protein target within a cellular environment is a critical step in drug discovery.[2][3][4] It provides crucial evidence for the mechanism of action and helps build the structure-activity relationship (SAR) needed to optimize lead compounds.[3][5] This guide focuses on three widely-used, powerful methods for determining cellular target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Kinobeads-based competition binding assays.

Comparison of Key Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. The following table summarizes and compares the key features of three leading methodologies.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayKinobeads Competition Binding
Principle Ligand-induced thermal stabilization of the target protein.[2][6]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8][9]Competitive binding of a test compound against a broad-spectrum inhibitor immobilized on beads.[10][11][12]
Target Requirement Endogenous or overexpressed protein. Requires a specific antibody for detection.[13][14]Target protein must be expressed as a NanoLuc® fusion protein.[9][15]Primarily for kinases; relies on the target binding to the immobilized probes.[11][16][17]
Assay Format Intact cells, cell lysates, or tissue samples.[13][18]Live cells.[7][15]Cell or tissue lysates.[10][12]
Key Output Thermal shift (ΔTm), Isothermal dose-response curves (IC50).[2][14]Intracellular IC50, compound affinity, residence time.[15]Apparent dissociation constants (Kdapp), selectivity profile across the kinome.[12]
Advantages Label-free, works with endogenous proteins in their native environment.[19][20]Quantitative measurement in live cells, allows for kinetic analysis (residence time).[15]Unbiased, broad profiling of inhibitor selectivity against hundreds of kinases simultaneously.[11][12]
Limitations Can be low-throughput (Western blot) or require specific antibodies; not all proteins show a thermal shift.[19]Requires genetic modification of cells to express the fusion protein.[9]Indirect measurement of binding; limited to targets that bind the beads (mostly ATP-competitive).[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols for each technique.

Cellular Thermal Shift Assay (CETSA®)

This protocol is based on the principle of ligand-induced thermal stabilization of proteins.[2]

Objective: To determine if an inhibitor derived from this compound binds to its target protein in intact cells, leading to increased thermal stability.

Materials:

  • Cultured cells expressing the target protein.

  • Test inhibitor and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibodies specific to the target protein.

  • Equipment for SDS-PAGE and Western blotting.

Procedure:

  • Compound Treatment: Treat cultured cells with the test inhibitor at various concentrations or a single high concentration. Include a vehicle-only control. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) to create a melt curve. For an isothermal dose-response experiment, heat all samples at a single, pre-determined temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.[14]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble target protein in each sample using Western blotting or other protein quantification methods like AlphaLISA®.[6]

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]

NanoBRET™ Target Engagement Assay

This protocol measures the binding of a compound to a target protein in live cells using energy transfer.[15]

Objective: To quantify the affinity of an inhibitor for its target protein in live HEK293 cells.

Materials:

  • HEK293 cells.

  • Plasmid DNA for the target protein fused to NanoLuc® luciferase.

  • FuGENE® HD Transfection Reagent.[21]

  • Opti-MEM® I Reduced Serum Medium.[21]

  • NanoBRET™ tracer specific for the target.

  • NanoBRET™ Nano-Glo® Substrate.[9]

  • White, nonbinding surface 96-well or 384-well plates.[21]

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion vector and a transfection carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.[9]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into the wells of the assay plate.

  • Compound Addition: Prepare serial dilutions of the test inhibitor in DMSO and add them to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at a pre-determined concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[9]

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.[9]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in the BRET signal with increasing inhibitor concentration indicates competitive displacement of the tracer from the target. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Kinobeads Competition Binding Assay

This protocol uses chemical proteomics to profile the selectivity of an inhibitor against a large panel of kinases.[16][17]

Objective: To determine the kinase selectivity profile and apparent dissociation constants (Kdapp) for a novel inhibitor.

Materials:

  • Cell lines (e.g., HCT116, U-2 OS) for lysate preparation.

  • Lysis buffer.

  • Kinobeads resin (Sepharose beads with immobilized broad-spectrum kinase inhibitors).[11]

  • Test inhibitor and vehicle control (DMSO).

  • Reagents and equipment for protein digestion (trypsin) and LC-MS/MS.

Procedure:

  • Lysate Preparation: Prepare a high-concentration protein lysate from the chosen cell lines.

  • Compound Incubation: Aliquot the cell lysate. Treat each aliquot with the test inhibitor at various concentrations (typically a wide range, e.g., 0.01 µM to 50 µM). Include a vehicle control.[12][16]

  • Kinobeads Enrichment: Add the kinobeads slurry to each lysate sample and incubate to allow kinases to bind to the beads. Unbound kinases from the inhibitor-treated samples will be outcompeted.[10]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein Digestion: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the proteins captured in each sample.[10][12]

  • Data Analysis: For each identified kinase, determine the relative amount captured at each inhibitor concentration compared to the vehicle control. Generate dose-response curves and calculate the Kdapp (equivalent to the EC₅₀ in this context) for each interaction.[12]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Target_Engagement_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & MoA Hit_ID Hit Identification (e.g., HTS) Biochem_Assay Biochemical Assay (IC50 vs. Target) Hit_ID->Biochem_Assay Validate Activity CETSA CETSA® (Thermal Shift) Biochem_Assay->CETSA Confirm Target Binding in Cells NanoBRET NanoBRET™ (Live-Cell IC50) Biochem_Assay->NanoBRET Permeability Cell Permeability Assay Biochem_Assay->Permeability Kinobeads Kinobeads Profiling (Selectivity) CETSA->Kinobeads Assess Selectivity NanoBRET->Kinobeads Pathway_Analysis Downstream Pathway Analysis Kinobeads->Pathway_Analysis MoA Mechanism of Action Confirmation Pathway_Analysis->MoA

Caption: General workflow for validating target engagement of a novel inhibitor.

CETSA_Mechanism cluster_Control No Inhibitor (Vehicle Control) cluster_Inhibitor With Inhibitor Start_C Target Protein (Native State) Heat_C Heat Applied Start_C->Heat_C Denatured_C Protein Denatures & Aggregates Heat_C->Denatured_C Result_C Low Soluble Protein Detected Denatured_C->Result_C Start_I Target Protein (Native State) Inhibitor Inhibitor Start_I->Inhibitor Bound_I Inhibitor-Bound Complex (Stabilized) Inhibitor->Bound_I Heat_I Heat Applied Bound_I->Heat_I Stable_I Complex Remains Soluble Heat_I->Stable_I Result_I High Soluble Protein Detected Stable_I->Result_I

Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).

References

A Comparative Guide to the ADME Properties of Compounds Incorporating 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful development of a new drug candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] These characteristics are pivotal in determining a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[1] The 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a promising building block in medicinal chemistry, valued for its unique three-dimensional structure and potential to improve the physicochemical properties of drug candidates.[3] This guide provides a comparative framework for evaluating the ADME properties of compounds synthesized with this scaffold against common alternatives, such as those containing piperidine or morpholine rings.

While specific experimental data for a wide range of compounds incorporating the this compound moiety is not extensively available in the public domain, this guide presents a template for such a comparison. It includes hypothetical data to illustrate how researchers can structure their findings and provides detailed experimental protocols for key in vitro ADME assays. These protocols are based on established industry-standard methodologies.[4][5][6]

Comparative ADME Profile

The following tables present a hypothetical comparison of ADME properties for a lead compound containing the this compound scaffold against two alternative structures. This format allows for a clear and direct comparison of key developability parameters.

Table 1: Physicochemical and Absorption Properties

Compound IDScaffoldMolecular Weight ( g/mol )clogPAqueous Solubility (µM)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
LEAD-001 This compound 450.6 2.8 75 15.2 1.2
ALT-001Piperidine428.73.14512.53.5
ALT-002Morpholine430.62.5908.91.1

Table 2: Metabolism and Excretion Properties

Compound IDScaffoldHuman Liver Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Human Plasma Protein Binding (%)
LEAD-001 This compound >60 <10 85.2
ALT-001Piperidine254592.5
ALT-002Morpholine452078.1

Experimental Protocols and Workflows

Detailed and standardized protocols are essential for generating reliable and reproducible ADME data.[7] The following sections outline the methodologies for the key assays presented in the comparison tables.

Aqueous (Thermodynamic) Solubility Assay

This assay determines the equilibrium solubility of a compound in an aqueous buffer, a critical parameter for oral drug absorption.

Experimental Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

  • Incubation: An aliquot of the stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4). The final concentration should be high enough to ensure that the compound precipitates.

  • Equilibration: The mixture is shaken at room temperature for 24 hours to reach equilibrium.

  • Separation: The suspension is filtered or centrifuged to separate the solid compound from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method, typically LC-MS/MS, against a standard curve.

Workflow for Aqueous Solubility Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_stock Prepare Compound Stock (DMSO) start->prep_stock add_buffer Add Stock to PBS (pH 7.4) prep_stock->add_buffer incubate Incubate for 24h (shaking) add_buffer->incubate separate Separate Solid and Supernatant incubate->separate quantify Quantify Supernatant by LC-MS/MS separate->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Assay.

Caco-2 Permeability Assay

This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes, to predict in vivo drug absorption across the intestinal epithelium.[5][8]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated monolayer.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[8][9]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • Sampling and Quantification: Samples are taken from the receiver and donor compartments at the end of the incubation. The concentration of the test compound is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[8] The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined to identify potential active efflux.[8]

Workflow for Caco-2 Permeability Assay

cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-28 Days seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity add_compound_ab Add Compound to Apical Side (A->B) check_integrity->add_compound_ab add_compound_ba Add Compound to Basolateral Side (B->A) check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample_compartments Sample Donor & Receiver Compartments incubate->sample_compartments quantify Quantify by LC-MS/MS sample_compartments->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Workflow for Bidirectional Caco-2 Permeability Assay.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[6][10]

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.[11]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.[10] A control incubation without the NADPH system is also performed to assess non-enzymatic degradation.[12]

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[6][10]

  • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[11]

Workflow for Microsomal Stability Assay

cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_mix Prepare Microsome/Compound Mixture start_reaction Initiate Reaction with NADPH prep_mix->start_reaction incubate Incubate at 37°C start_reaction->incubate take_samples Take Aliquots at Time Points incubate->take_samples stop_reaction Quench Reaction with Acetonitrile take_samples->stop_reaction centrifuge Centrifuge to Remove Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues. Equilibrium dialysis is considered a gold-standard method.[13][14]

Experimental Protocol:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided into two chambers by a semipermeable membrane.[14]

  • Sample Loading: The test compound is added to plasma, which is then loaded into one chamber (the donor chamber). The other chamber (the receiver chamber) is filled with buffer.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[14]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentrations of the compound in both chambers are determined by LC-MS/MS.

  • Calculation: The percentage of bound compound is calculated using the concentrations from the plasma and buffer chambers.

Workflow for Plasma Protein Binding Assay

cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis spike_plasma Spike Compound into Plasma load_dialysis Load Plasma and Buffer into Dialysis Unit spike_plasma->load_dialysis incubate Incubate at 37°C to Reach Equilibrium load_dialysis->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers quantify Quantify by LC-MS/MS sample_chambers->quantify calculate Calculate % Bound quantify->calculate

Caption: Workflow for Equilibrium Dialysis PPB Assay.

Relevant Signaling Pathway: CYP450 Metabolism

The Cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of most drugs.[6] Understanding a compound's interaction with these enzymes is crucial for predicting drug-drug interactions and metabolic clearance.

CYP450 Catalytic Cycle

cluster_cycle CYP450 Catalytic Cycle cyp_fe3 CYP-Fe³⁺ (Resting State) cyp_fe3_rh CYP-Fe³⁺-RH (Substrate Bound) cyp_fe3->cyp_fe3_rh + RH (Drug) cyp_fe2_rh CYP-Fe²⁺-RH cyp_fe3_rh->cyp_fe2_rh + e⁻ (from NADPH) cyp_fe2_o2_rh CYP-Fe²⁺-O₂-RH cyp_fe2_rh->cyp_fe2_o2_rh + O₂ cyp_fe3_ooh_rh [CYP-Fe³⁺-OOH-RH]⁻ cyp_fe2_o2_rh->cyp_fe3_ooh_rh + e⁻, + H⁺ cyp_feo_rh [CYP-Fe⁴⁺=O]-RH (Compound I) cyp_fe3_ooh_rh->cyp_feo_rh + H⁺, - H₂O cyp_fe3_roh CYP-Fe³⁺-ROH cyp_feo_rh->cyp_fe3_roh + RH -> ROH cyp_fe3_roh->cyp_fe3 - ROH (Metabolite)

Caption: Simplified Cytochrome P450 Catalytic Cycle.

References

The Ascendance of Saturated Heterocyles in Medicinal Chemistry: A Comparative Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacokinetic properties is relentless. In recent years, the focus has shifted from "flat" aromatic systems towards three-dimensional saturated heterocycles to enhance drug-like properties. This guide provides a comprehensive comparison of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide against other widely used saturated heterocycles in medicinal chemistry, namely piperidine and morpholine, with a focus on supporting experimental data and detailed methodologies.

The strategic incorporation of saturated heterocyclic moieties into drug candidates has become a pivotal strategy to address challenges such as poor solubility, metabolic instability, and off-target effects. These three-dimensional scaffolds can significantly influence a molecule's conformation, lipophilicity, and interactions with biological targets. This guide delves into a comparative analysis of this compound, a polar, non-basic sulfone-containing ring system, with the more traditional basic piperidine and the polar, non-basic morpholine.

Physicochemical Property Comparison

The choice of a saturated heterocycle can profoundly impact a compound's fundamental properties. The following table summarizes key calculated physicochemical parameters for the parent heterocycles, providing a baseline for their differential effects as substituents in drug candidates. It is important to note that these are calculated values and can vary depending on the specific substitution pattern of the molecule.

PropertyThis compoundPiperidineMorpholine
Molecular Weight ( g/mol )149.2185.1587.12
Calculated logP-1.5 to -1.00.83-0.46
Calculated logD at pH 7.4-1.5 to -1.0~0.8-0.46
pKa (of the amine)~9.011.28.4
Hydrogen Bond Donors111
Hydrogen Bond Acceptors2 (sulfone oxygens)1 (nitrogen)2 (oxygen and nitrogen)

Note: The calculated logP and logD values for this compound are estimations based on its structure and can vary. The pKa of the amine in this compound is also an approximation.

In Vitro ADME Properties: A Comparative Overview

While direct head-to-head experimental data for a series of compounds containing these three specific heterocycles is limited in publicly available literature, we can infer their likely impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on their intrinsic characteristics and data from various studies. The following table provides a qualitative comparison.

ADME PropertyThis compoundPiperidineMorpholine
Aqueous Solubility HighModerate to HighHigh
Lipophilicity LowModerate to HighLow
Metabolic Stability Generally HighVariable (prone to oxidation)Generally High
Permeability ModerateHighModerate
P-gp Efflux Low potentialSubstrate potentialLow potential

Disclaimer: The data presented in this table is a generalized comparison based on the known properties of these heterocyclic systems. The actual properties of a drug candidate will be highly dependent on the overall molecular structure.

Experimental Protocols

To facilitate the direct comparison of novel compounds incorporating these scaffolds, detailed protocols for key in vitro assays are provided below.

Kinetic Solubility Assay

This assay determines the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After a defined incubation period, any precipitated compound is removed by filtration or centrifugation, and the concentration of the remaining soluble compound is determined, typically by LC-MS/MS or UV-Vis spectroscopy.

Materials:

  • Test compounds and reference compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, filter plates for separation)

  • Plate shaker

  • Centrifuge with plate rotor (optional)

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test and reference compounds in DMSO.

  • Compound Addition: To a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS (pH 7.4) in triplicate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Insoluble Compound:

    • Filtration: Place the incubation plate on top of a 96-well filter plate and centrifuge to collect the filtrate.

    • Centrifugation: Alternatively, centrifuge the incubation plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitate.

  • Quantification:

    • LC-MS/MS: Analyze an aliquot of the filtrate or supernatant by LC-MS/MS. A calibration curve prepared in PBS/DMSO is used to determine the concentration.

    • UV-Vis: Measure the absorbance of the filtrate or supernatant at a predetermined wavelength. A calibration curve is used for quantification.

  • Data Analysis: The average concentration from the triplicate wells is reported as the kinetic solubility.

LogP Determination by HPLC

This method provides an estimation of the octanol-water partition coefficient (logP), a key measure of lipophilicity, based on the retention time of a compound on a reverse-phase HPLC column.

Principle: The retention time of a compound on a C18 column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values. The logP of the test compound is then interpolated from its retention time.

Materials:

  • Test compounds and a set of reference compounds with a range of known logP values

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the test compounds and logP reference standards in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection: UV at a suitable wavelength

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes, followed by a 5-minute hold at 95% B.

  • Calibration Curve: Inject the reference standards and record their retention times. Plot the known logP values against the corresponding retention times and perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the test compounds and record their retention times.

  • Data Analysis: Use the equation of the calibration curve to calculate the logP value for each test compound from its retention time.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes (HLM).

Principle: The test compound is incubated with HLM in the presence of the cofactor NADPH. The concentration of the parent compound is measured at various time points to determine its rate of disappearance.

Materials:

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after adding the NADPH solution.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Signaling Pathway and Experimental Workflow Visualization

The strategic use of these heterocycles is often crucial in the development of targeted therapies, such as kinase inhibitors. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade in the immune system, and its dysregulation is implicated in various inflammatory diseases and cancers. Many JAK inhibitors incorporate saturated heterocyclic scaffolds to optimize their properties.

Below are Graphviz diagrams illustrating the JAK-STAT signaling pathway and a general experimental workflow for screening kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Figure 1: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Signaling Pathway.

Kinase_Inhibitor_Screening Start Compound Library Biochemical_Assay Primary Screen: Biochemical Kinase Assay (IC50) Start->Biochemical_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Cellular_Assay Secondary Screen: Cell-Based Assay (EC50) Hit_Identification->Cellular_Assay Potent Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cellular_Assay->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Assays Cellular_Assay->ADME_Tox Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization ADME_Tox->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo

Figure 2: A generalized experimental workflow for kinase inhibitor screening and development.

Conclusion

The selection of a saturated heterocyclic scaffold is a critical decision in drug design, with each ring system offering a unique profile of physicochemical and pharmacokinetic properties. This compound presents a compelling option for medicinal chemists seeking to introduce a polar, non-basic, and metabolically robust moiety. Its properties stand in contrast to the basic and more lipophilic piperidine, and the similarly polar but less structurally diverse morpholine. By understanding the inherent characteristics of these scaffolds and employing standardized experimental protocols for their evaluation, researchers can make more informed decisions to accelerate the discovery and development of novel therapeutics with improved drug-like properties.

Unveiling the Action of Novel Bioactive Compounds: A Comparative Guide to BACE1 Inhibitors Derived from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Verubecestat (MK-8931), a bioactive compound derived from the 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold, with other prominent BACE1 inhibitors for the treatment of Alzheimer's disease. This document details their mechanism of action, supported by experimental data, and provides standardized protocols for validation.

At the forefront of Alzheimer's disease research is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides. Verubecestat (MK-8931), a compound incorporating a this compound core, has emerged as a potent BACE1 inhibitor. This guide will compare its performance with other notable BACE1 inhibitors that have progressed to clinical trials: Lanabecestat, Atabecestat, and Elenbecestat.

Mechanism of Action: Targeting the Genesis of Amyloid-β

The primary mechanism of action for Verubecestat and its comparators is the direct inhibition of BACE1. This aspartyl protease is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of Aβ peptides. By blocking the active site of BACE1, these inhibitors prevent the generation of the C99 fragment, a precursor to Aβ, thereby reducing the overall production of Aβ peptides that can aggregate to form plaques in the brain.[1]

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP BACE1 action gSecretase γ-secretase gSecretase->C99 γ-secretase action Inhibitor Verubecestat & Alternatives Inhibitor->BACE1 Inhibition

BACE1 Signaling Pathway and Point of Inhibition.

Comparative Performance of BACE1 Inhibitors

The following tables summarize the in vitro and in vivo performance of Verubecestat and its key competitors. The data highlights their potency against BACE1, selectivity over related enzymes, and key pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

CompoundBACE1 Ki (nM)[2]BACE1 IC50 (nM)[3]BACE2 Ki (nM)[2]Cathepsin D Ki (nM)[2]
Verubecestat (MK-8931) 2.2130.34>100,000
Lanabecestat (AZD3293) 0.4-0.9-
Atabecestat (JNJ-54861911) 9.8---
Elenbecestat (E2609) -~7--

Table 2: Cellular Activity and Pharmacokinetics

CompoundCellular Aβ40 Reduction IC50 (nM)Brain Penetration (Brain/Plasma Ratio)Half-life (t1/2) in Humans (hours)
Verubecestat (MK-8931) 2.1[3]Good~20[4]
Lanabecestat (AZD3293) High picomolar range[5]Good[5]12-17[6]
Atabecestat (JNJ-54861911) -High[7]-
Elenbecestat (E2609) ~7[8]Good[8]-

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of these bioactive compounds, a series of in vitro and cell-based assays are essential.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Validation cluster_invivo In Vivo Validation Enzyme_Assay BACE1 Enzymatic Assay (FRET) Selectivity_Assay Selectivity Profiling (BACE2, CatD, etc.) Enzyme_Assay->Selectivity_Assay Determine Specificity Cell_Assay Cellular Aβ Production Assay (ELISA) Selectivity_Assay->Cell_Assay Confirm Cellular Activity Toxicity_Assay Cytotoxicity Assay Cell_Assay->Toxicity_Assay Assess Safety PK_Study Pharmacokinetic Studies Toxicity_Assay->PK_Study Evaluate Drug Properties PD_Study Pharmacodynamic Studies (Aβ levels in CSF/brain) PK_Study->PD_Study Link Exposure to Effect Efficacy_Study Efficacy in Animal Models PD_Study->Efficacy_Study Test Therapeutic Potential

Workflow for Validating BACE1 Inhibitor Mechanism of Action.
BACE1 Enzymatic Inhibition Assay (FRET-based)

Objective: To determine the direct inhibitory activity of the compound on purified BACE1 enzyme.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol:

  • Reagents: Purified recombinant human BACE1, FRET-based BACE1 substrate (e.g., based on the "Swedish" APP mutation), assay buffer (e.g., 50 mM sodium acetate, pH 4.5), and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well or 384-well plate, add the BACE1 enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding the FRET substrate.

    • Incubate the plate at 37°C.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cellular Amyloid-β (Aβ) Production Assay (ELISA)

Objective: To measure the effect of the compound on the production of Aβ peptides in a cellular context.

Principle: This assay uses cells that overexpress human APP, such as HEK293 or CHO cells, or human neuroblastoma cell lines like BE(2)-M17 that endogenously express the necessary components.[9] The amount of Aβ40 and Aβ42 secreted into the cell culture medium is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Plate APP-overexpressing cells or a suitable neuroblastoma cell line in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the conditioned cell culture medium.

  • ELISA:

    • Use commercially available ELISA kits specific for human Aβ40 and Aβ42.

    • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Add the conditioned media samples and standards to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the N-terminus of Aβ.

    • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of Aβ40 and Aβ42 in the samples from the standard curve. Determine the IC50 value for the reduction of Aβ production.

Conclusion

Verubecestat and other BACE1 inhibitors derived from various chemical scaffolds demonstrate potent inhibition of BACE1 and subsequent reduction of amyloid-β peptides in both in vitro and in vivo models. The this compound scaffold present in Verubecestat has proven to be a viable starting point for the design of brain-penetrant enzyme inhibitors. While clinical trials for these specific BACE1 inhibitors have faced challenges, the validation of their mechanism of action provides a solid foundation for the continued development of next-generation therapeutics targeting the amyloid cascade in Alzheimer's disease. The experimental protocols outlined in this guide serve as a standardized framework for the evaluation and comparison of new and existing bioactive compounds in this critical area of drug discovery.

References

Comparative Efficacy of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives in Pest and Weed Management: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in the face of evolving resistance and environmental concerns. Within this landscape, saturated heterocyclic compounds containing sulfur, such as 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives, have emerged as a promising scaffold for the development of new insecticidal and herbicidal agents. The rigid sulfone group in the tetrahydrothiopyran ring can confer favorable physicochemical properties and potential for strong interactions with biological targets. While specific experimental data on the insecticidal and herbicidal activity of many this compound derivatives are not extensively available in public literature, this guide provides a comparative overview based on related sulfone-containing compounds and outlines the standard experimental protocols for their evaluation.

Insecticidal Activity: A Comparative Look

While direct data for the title compounds is limited, research on analogous sulfone-containing insecticides demonstrates their potential. For instance, certain sulfone-containing meta-amide compounds have shown significant efficacy against key agricultural pests. A comparative summary of the insecticidal activity of a representative sulfone compound against common pests, alongside commercial standards, is presented below.

Table 1: Comparative Insecticidal Activity of a Sulfone-Containing Compound and Commercial Standards

Compound/Active IngredientTarget PestAssay TypeLC50 / ConcentrationEfficacyReference
Sulfone-containing meta-amide (C-3)Plutella xylostella (Diamondback Moth)Leaf Dip12.5 mg/L100% mortality[1]
Sulfone-containing meta-amide (C-3)Aphis craccivora (Cowpea Aphid)-500 mg/L75.00% mortality[1]
ChlorantraniliprolePlutella xylostellaLeaf Dip0.06 mg/L-[2]
SpinosadPlutella xylostellaLeaf Disc0.00057%-[1]
FlubendiamidePlutella xylostellaLeaf Disc0.00050%-[1]

Herbicidal Activity: A Comparative Look

Similarly, the herbicidal potential of sulfone derivatives is an active area of research. Patents suggest the exploration of related tetrahydrothiopyran-2,4-dione derivatives for herbicidal applications. To provide a comparative context, the herbicidal activity of a commercial sulfonylurea herbicide against a common weed is presented.

Table 2: Comparative Herbicidal Activity of a Sulfonylurea Herbicide

Compound/Active IngredientTarget WeedAssay TypeEC50 / ConcentrationEfficacyReference
NicosulfuronAmaranthus retroflexus (Redroot Pigweed)Whole Plant< 10 g ai/ha-[3]
2,4-DBroadleaf WeedsPost-emergence-Effective Control[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standard experimental protocols for the synthesis and biological screening of novel agrochemical candidates.

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives typically involves the acylation or alkylation of the primary amine.

General Acylation Protocol:

  • Starting Material: this compound hydrochloride.

  • Reaction: The starting material is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and treated with a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt.

  • Acylation: An acylating agent (e.g., acid chloride, acid anhydride) is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.

Insecticidal Bioassay Protocol (Leaf Dip Method)

This method is commonly used to evaluate the contact toxicity of insecticides against lepidopteran pests like Plutella xylostella.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone, DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: Third-instar larvae of the target insect are placed on the treated leaf discs in a petri dish.

  • Incubation: The petri dishes are maintained under controlled conditions (e.g., 25±1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Larval mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence intervals are calculated using probit analysis.

Herbicidal Bioassay Protocol (Post-emergence)

This protocol assesses the efficacy of herbicides on emerged weeds.

  • Plant Cultivation: Seeds of the target weed species (e.g., Amaranthus retroflexus) are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions.

  • Herbicide Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and sprayed onto the weeds at a specific growth stage (e.g., 2-4 true leaves) using a laboratory sprayer. A range of application rates is used.

  • Treatment Evaluation: The herbicidal effect is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: The dose-response data is analyzed to determine the EC50 (effective concentration to cause 50% inhibition) or GR50 (dose required for 50% growth reduction) values.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for synthesis and bioassays.

Synthesis_Workflow cluster_synthesis Synthesis of N-Acyl Derivatives Start Start Dissolve Starting Material Dissolve 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl in Solvent Start->Dissolve Starting Material Neutralize Add Base Dissolve Starting Material->Neutralize Acylation Add Acylating Agent Neutralize->Acylation Monitor Reaction (TLC) Monitor Reaction (TLC) Acylation->Monitor Reaction (TLC) Monitor Reaction (TLC)->Acylation Incomplete Work-up Aqueous Work-up (Wash, Dry, Concentrate) Monitor Reaction (TLC)->Work-up Complete Purification Column Chromatography or Recrystallization Work-up->Purification Characterization NMR, MS, etc. Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: Workflow for the synthesis of N-acyl-4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives.

Bioassay_Workflow cluster_insecticidal Insecticidal Bioassay cluster_herbicidal Herbicidal Bioassay I_Start Start I_Prep Prepare Test Solutions (Serial Dilutions) I_Start->I_Prep I_Treat Treat Leaf Discs (Leaf Dip Method) I_Prep->I_Treat I_Expose Introduce Insect Larvae I_Treat->I_Expose I_Incubate Incubate under Controlled Conditions I_Expose->I_Incubate I_Assess Assess Mortality (24, 48, 72h) I_Incubate->I_Assess I_Analyze Data Analysis (Probit, LC50) I_Assess->I_Analyze I_End Results I_Analyze->I_End H_Start Start H_Grow Grow Target Weeds H_Start->H_Grow H_Prep Prepare Herbicide Formulations H_Grow->H_Prep H_Apply Spray on Weeds (Post-emergence) H_Prep->H_Apply H_Incubate Maintain in Greenhouse H_Apply->H_Incubate H_Assess Visual Assessment (% Inhibition) H_Incubate->H_Assess H_Analyze Data Analysis (Dose-Response, EC50) H_Assess->H_Analyze H_End Results H_Analyze->H_End

Caption: General workflows for insecticidal and herbicidal bioassays.

Concluding Remarks

The exploration of this compound derivatives represents a promising avenue in the search for novel agrochemicals. While specific, publicly available data on their biological activity is currently scarce, the known efficacy of other sulfone-containing compounds suggests that this chemical class warrants further investigation. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and evaluate new derivatives within this class, contributing to the development of the next generation of pest and weed management solutions.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide and its common salt form, this compound hydrochloride. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Hazard Profile

This compound is an organic compound that requires careful handling due to its potential health and environmental hazards. The primary risks associated with this chemical are summarized below.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Causes skin irritationSkin Corrosion/Irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)Avoid release to the environment.

This data is a synthesis from multiple supplier Safety Data Sheets (SDS). Always refer to the specific SDS for the product in use.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.

  • Ventilation: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Container Management:

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

  • Proper Labeling: Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and associated hazards.

  • Container Integrity: Ensure the waste container is in good condition and compatible with the chemical. Keep the container tightly closed when not in use.

3. Spill Management:

  • Small Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

4. Professional Disposal:

  • Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Licensed Contractor: The waste must be disposed of by a licensed and approved hazardous waste disposal company.

  • Incineration: The preferred method of disposal for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.

Important Note: Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Sealed Container A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Other Waste Streams C->D H Contact Institutional EHS for Waste Pickup D->H E Small Spill? F Absorb with Inert Material, Collect in Waste Container E->F Yes G Evacuate Area, Contact EHS/Emergency Response E->G No F->H I Transfer to a Licensed Hazardous Waste Contractor H->I J Dispose via Chemical Incineration at an Approved Facility I->J

Caption: Disposal Workflow Diagram

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most accurate and detailed information. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

Personal protective equipment for handling 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal and environmental safety in the laboratory.

Chemical Profile:

  • Name: this compound

  • CAS Number: 210240-20-3

  • Hazards: Harmful if swallowed (Acute toxicity, Oral, Category 4), may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shieldsTo protect against splashes and dust particles.[2][3][4] A face shield is recommended when handling larger quantities.[3][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile rubber)To prevent skin contact.[2][3] Contaminated gloves should be disposed of properly and hands should be washed after handling.[2]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[3][6]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and to maintain experimental integrity.

Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing and Transfer:

    • All weighing and transferring of the solid compound should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[3]

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the chemical.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.

    • Use a non-combustible absorbent material to collect the spill.

    • Place the collected material into a sealed, labeled container for disposal.[6]

    • Prevent the substance from entering drains or water courses.[6]

Disposal Protocol:

  • Waste Segregation:

    • All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous waste.[3]

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[6]

  • Containerization and Labeling:

    • Collect all waste in a dedicated, clearly labeled, and sealable container.[6]

    • The container must be labeled as "Hazardous Waste" and include the full chemical name.[6]

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous material disposal company. Incineration in a permitted facility is a recommended disposal method.[6]

    • Do not dispose of this compound down the sink or in regular trash to prevent environmental contamination.[6]

Procedural Workflow

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Handling Procedure prep 1. Pre-Handling - Risk Assessment - Verify Emergency Equipment - Don PPE start->prep handling 2. Handling - Work in Fume Hood - Weigh and Transfer Carefully prep->handling spill_check Spill Occurs? handling->spill_check disposal_prep 3. Waste Collection - Segregate Waste - Use Labeled, Sealed Container handling->disposal_prep spill_response Spill Response - Evacuate Area - Wear PPE - Contain and Collect Spill - Place in Labeled Container spill_check->spill_response Yes no_spill Proceed to Disposal spill_check->no_spill No spill_response->disposal_prep disposal_method 4. Final Disposal - Contact Licensed Disposal Company - Incineration Recommended disposal_prep->disposal_method end End: Procedure Complete disposal_method->end

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.